Hexafluorophosphate
Description
Structure
2D Structure
Properties
IUPAC Name |
hexafluorophosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6P/c1-7(2,3,4,5)6/q-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQLCJWAZJINEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[P-](F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6P- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.9641810 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16919-18-9, 16941-11-0, 17084-13-8 | |
| Record name | Hexafluorophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16919-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluorophosphate ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphate(1-), ammonium | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407930 | |
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| Record name | Potassium fluophosphate | |
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| Record name | Phosphate(1-), ammonium | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403554 | |
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| Record name | Phosphate(1-), hexafluoro | |
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| Record name | HEXAFLUOROPHOSPHATE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Advanced Synthetic Methodologies for Hexafluorophosphate Compounds
Industrial Scale Preparation Techniques
For large-scale production, efficiency, cost-effectiveness, and safety are paramount. The primary industrial methods for producing hexafluorophosphate salts involve either aqueous-phase fluorination or the reaction of phosphorus halides with hydrofluoric acid.
Aqueous-Phase Fluorination of Phosphate (B84403) Salts
One industrial route involves the fluorination of phosphate compounds in an aqueous medium. For instance, hexafluorophosphoric acid can be produced by reacting phosphoric acid with aqueous hydrofluoric acid. google.com This acid can then be neutralized with a suitable base to yield the desired this compound salt. For example, neutralization with sodium hydroxide (B78521) produces sodium this compound.
A patented method describes the production of a this compound salt by neutralizing hexafluorophosphoric acid with an organic Lewis base to form an organic this compound salt. This intermediate is then reacted with an alkali hydroxide in a non-aqueous suspension to precipitate the alkali this compound salt. google.com
Another approach utilizes a HxPOyFz aqueous solution, a hydrofluoric acid aqueous solution, and a metal fluoride (B91410) (MF·r(HF)) as raw materials. googleapis.com This method is noted for its use of readily available materials and improved reaction control. googleapis.com
Reaction of Phosphorus Halides with Hydrofluoric Acid
A prevalent industrial method for synthesizing this compound salts is the reaction of phosphorus pentachloride (PCl₅) with hydrofluoric acid (HF). wikipedia.orgguidechem.com This reaction can be represented by the general equation:
PCl₅ + MCl + 6HF → M[PF₆] + 6HCl wikipedia.org
Here, MCl represents an alkali or ammonium (B1175870) halide. This process is often used for producing lithium this compound (LiPF₆), a key electrolyte in lithium-ion batteries. The synthesis typically involves reacting phosphorus pentachloride with anhydrous hydrogen fluoride to produce phosphorus pentafluoride (PF₅) gas. globallcadataaccess.orggoogleapis.com This PF₅ gas is then reacted with a solution of lithium fluoride in anhydrous hydrogen fluoride to produce LiPF₆. globallcadataaccess.orglithium-chemical.com
PCl₅ + 5HF → PF₅ + 5HCl globallcadataaccess.org
PF₅ + LiF → LiPF₆ globallcadataaccess.org
This method, often referred to as the hydrofluoric acid solvent method, is a dominant process for large-scale industrial production. lithium-chemical.com
| Parameter | Aqueous Fluorination | Reaction of PCl₅ with HF |
| Primary Reactants | Phosphoric acid, Hydrofluoric acid | Phosphorus pentachloride, Hydrofluoric acid |
| Key Intermediate | Hexafluorophosphoric acid | Phosphorus pentafluoride |
| Advantages | Utilizes readily available materials | Established and widely used for high-purity products |
| Challenges | Requires careful control of neutralization | Handling of highly corrosive and toxic HF and PCl₅ |
Laboratory-Scale Synthetic Routes for Specific this compound Derivatives
In a laboratory setting, the focus shifts towards the synthesis of specific this compound compounds with tailored properties, often for research and development purposes.
Preparation of Aluminum this compound Complexes
The synthesis of aluminum this compound (Al(PF₆)₃) has been reported for the first time, presenting a novel electrolyte material. acs.orgacs.orgnih.govchemrxiv.org The preparation involves the reaction of ammonium this compound (NH₄PF₆) with triethylaluminum (B1256330) (Et₃Al) in an inert atmosphere, typically within a glovebox due to the air and moisture sensitivity of the reactants. doi.org
The reaction can be summarized as: 3NH₄PF₆ + Al(C₂H₅)₃ → Al(PF₆)₃ + 3NH₃ + 3C₂H₆
Anhydrous dimethyl sulfoxide (B87167) (DMSO) is often used as a solvent for this reaction. acs.orgdoi.org The resulting Al(PF₆)₃ can be isolated as a white powder after recrystallization from toluene. doi.org Single crystal X-ray diffraction has revealed the structure of the synthesized complex to be Al(DMSO)₆₃. acs.orgnih.gov
Synthesis of Tetramethylchloroformamidinium this compound
N,N,N',N'-tetramethylchloroformamidinium this compound (TCFH) is a valuable reagent in organic synthesis, particularly for peptide coupling. wikipedia.org It can be prepared from tetramethylurea using a chlorinating agent like oxalyl chloride, thionyl chloride, or phosphorus oxychloride, followed by a salt exchange reaction. wikipedia.org TCFH is a commercially available white solid. enamine.net This reagent is known for activating carboxylic acids for reactions with various nucleophiles to form amides, esters, and thioesters. wikipedia.orgorganic-chemistry.orgnih.gov
Preparation of Pyridinium (B92312) this compound
Pyridinium this compound (C₅H₅NHPF₆) serves as a useful intermediate in the synthesis of other this compound salts, such as LiPF₆. epa.gov It can be prepared by reacting pyridine (B92270) with hexafluorophosphoric acid (HPF₆). epa.govgoogle.com A straightforward method involves the dropwise addition of pyridine to an aqueous solution of HPF₆, leading to the immediate precipitation of pyridinium this compound. google.com This method is considered simpler and safer than older procedures that required low temperatures and hazardous reagents like phosphoryl chloride. google.comgoogle.com
The pyridinium salt can then be used to produce other hexafluorophosphates. For instance, reacting pyridinium this compound with a lithium compound, such as lithium hydroxide or lithium alkoxides, can yield a lithium pyridinium this compound solvate, which upon heating under vacuum produces high-purity LiPF₆. epa.govgoogle.com
| Compound | Starting Materials | Key Reaction Type |
| Aluminum this compound | Ammonium this compound, Triethylaluminum | Salt metathesis |
| Tetramethylchloroformamidinium this compound | Tetramethylurea, Chlorinating agent, this compound source | Chlorination followed by salt exchange |
| Pyridinium this compound | Pyridine, Hexafluorophosphoric acid | Acid-base neutralization |
Synthesis of this compound-Based Ionic Liquids
The synthesis of ionic liquids (ILs) featuring the this compound (PF₆⁻) anion is a significant area of research, driven by their unique properties such as thermal stability, non-flammability, and high ionic conductivity. tcichemicals.com A predominant and versatile method for preparing these compounds is through metathesis reactions, also known as anion exchange. researchgate.net
This process typically involves starting with a precursor salt containing the desired organic cation and a halide anion, such as an alkylimidazolium halide. This precursor is then reacted with a metal this compound salt, commonly potassium this compound (KPF₆) or sodium this compound (NaPF₆). researchgate.netedpsciences.org The driving force for the reaction is often the precipitation of the resulting metal halide (e.g., KCl, NaCl) in a suitable solvent, leaving the desired this compound IL in the solution. For instance, 1-butyl-3-methylimidazolium this compound ([BMIM][PF₆]) can be synthesized from the reaction of 1-butyl-3-methylimidazolium chloride with sodium this compound. edpsciences.org
A more contemporary and efficient approach involves a one-pot synthesis under microwave irradiation. This method allows for the direct synthesis of ILs like [BMIM][PF₆] from 1-butylbromide, 1-methylimidazole, and potassium this compound in a solvent-free environment. scientific.net This technique drastically reduces reaction times from hours to minutes compared to conventional two-step methods and eliminates the need for large quantities of organic solvents. scientific.net
The table below summarizes and compares these synthetic approaches.
Table 1: Comparison of Synthetic Routes for this compound Ionic Liquids
| Method | Reactants | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|---|
| Metathesis (Anion Exchange) | Alkylimidazolium Halide, Metal this compound (e.g., KPF₆, NaPF₆) | Stirring in a solvent (e.g., acetonitrile) at room temperature | High versatility, widely applicable | Often requires a separate step to synthesize the halide precursor, potential for halide impurity | researchgate.net, orgsyn.org |
| One-Pot Microwave Synthesis | 1-Butylbromide, 1-Methylimidazole, KPF₆ | Solvent-free, microwave irradiation | Rapid reaction time, solvent-free ("green") process, higher yields | Requires specialized microwave equipment | scientific.net |
| Quaternization followed by Anion Exchange | Pyridine, Dichloroalkane, KPF₆ | Heating for quaternization, followed by anion exchange reaction | Allows for the creation of dicationic ILs | Multi-step process | rsc.org |
Purity Enhancement and Contaminant Control in this compound Synthesis
The performance of this compound compounds, particularly in high-tech applications like lithium-ion batteries, is critically dependent on their purity. thermofisher.com Therefore, stringent control over contaminants such as water and chloride is essential during and after synthesis.
Anhydrous Conditions and Moisture Management
This compound salts are notoriously sensitive to moisture. psu.eduontosight.ai The presence of water leads to the hydrolysis of the PF₆⁻ anion, a reaction that produces highly corrosive and toxic hydrogen fluoride (HF). psu.edulithium-chemical.com This degradation not only reduces the purity and performance of the final product but also poses significant safety risks and equipment corrosion challenges.
For applications such as lithium-ion batteries, the water content in lithium this compound (LiPF₆) must be exceptionally low, often specified at less than 10 parts per million (ppm). To achieve this, synthesis and handling must be conducted under rigorously anhydrous conditions. This involves using dried solvents, operating within an inert atmosphere (e.g., a nitrogen-filled glovebox), and employing raw materials that have been thoroughly dried. lithium-chemical.comorgsyn.org The 'ammonium salt' route, where NH₄PF₆ is reacted with a lithium source like butyllithium (B86547) (BuⁿLi) in the presence of a Lewis base, is an example of a method where anhydrous conditions are paramount to prevent side reactions and ensure the formation of a pure, crystalline product. psu.edu
Chloride-Free Synthesis Routes
Chloride (Cl⁻) is another critical contaminant that can negatively impact the electrochemical performance and safety of devices using this compound electrolytes. thermofisher.com Consequently, synthetic routes that inherently avoid or effectively remove chloride are highly desirable.
One patented approach to producing largely chloride-free lithium this compound involves a two-stage process. google.com
Stage 1: Phosphorus pentafluoride (PF₅) is generated from the reaction of calcium fluoride (CaF₂) with phosphorus pentachloride (PCl₅).
Stage 2: The resulting PF₅ gas is then reacted with hydrogen fluoride (HF) and a lithium halide to produce the final LiPF₆ product. This method is designed to yield LiPF₆ with less than 10 ppm of chloride. google.com
An alternative strategy for producing other this compound salts without chloride impurities is the use of silver this compound (AgPF₆). In this method, a metathesis reaction is carried out between AgPF₆ and a metal chloride (MCl). The reaction leverages the insolubility of silver chloride (AgCl), which precipitates out of the solution, driving the reaction to completion and yielding a chloride-free solution of the desired metal this compound (MPF₆).
Sub-ambient Crystallization Techniques
Crystallization is a vital step for purifying this compound salts post-synthesis. Performing this step at sub-ambient temperatures is a key technique for enhancing purity, particularly for thermally sensitive compounds like LiPF₆. Lowering the temperature helps to prevent thermal decomposition, which can occur during purification at higher temperatures.
This method involves dissolving the crude this compound salt in a suitable "good" solvent, often a polar aprotic solvent, followed by controlled cooling to induce crystallization. The choice of solvent system is critical. For instance, novel solvent blends are being explored to improve the stability of the PF₆⁻ anion during the process. Research on LiPF₆ has shown that optimal crystal growth occurs at temperatures between 283 K and 288 K (10 °C to 15 °C). This careful, low-temperature process allows for the formation of well-defined crystals with high purity, effectively separating them from soluble impurities left behind in the mother liquor. The technique is crucial for meeting the stringent purity requirements (<0.5 ppm Cl⁻, <10 ppm H₂O) for battery-grade materials.
Table 2: Sub-ambient Crystallization Parameters for this compound Purification
| Parameter | Specification/Finding | Purpose | Reference |
|---|---|---|---|
| Optimal Temperature Range | 283 K - 288 K (10 °C - 15 °C) | Prevents thermal decomposition, optimizes crystal growth kinetics | |
| Solvent Systems | Polar aprotic solvents (e.g., Acetonitrile), Novel blends (e.g., EC:DMC:EMC) | Effectively dissolve crude salt while ensuring stability of the PF₆⁻ anion |
| Moisture Control | <10 ppm H₂O | Prevents hydrolysis of the this compound anion | |
Mechanistic Investigations of Hexafluorophosphate Reactivity and Decomposition
Decomposition Pathways in Electrolyte Systems
The decomposition of the hexafluorophosphate anion in electrolyte systems is a complex process influenced by various components of the electrolyte and their impurities. The following sections detail the key reaction pathways that have been identified through extensive research.
Reactions with Inorganic Carbonates (e.g., Li₂CO₃)
Recent studies have highlighted that the decomposition of this compound, particularly in the form of lithium this compound (LiPF₆), is not solely dependent on hydrolysis but is significantly driven by chemical reactions with inorganic carbonates like lithium carbonate (Li₂CO₃). lbl.govacs.org Li₂CO₃ is a common component of the solid electrolyte interphase (SEI) that forms on the anode of lithium-ion batteries. lbl.govchemrxiv.org
Density functional theory (DFT) simulations have revealed a facile elementary decomposition mechanism where LiPF₆ reacts with Li₂CO₃ to produce key decomposition products such as lithium fluoride (B91410) (LiF) and phosphoryl fluoride (POF₃). lbl.govacs.orgchemrxiv.org This reaction is noteworthy as it can proceed without the need for water or electrochemical reduction under normal battery operating conditions. acs.org The reaction between phosphorus pentafluoride (PF₅), which is in equilibrium with LiPF₆, and Li₂CO₃ is vigorous. lbl.govchemrxiv.orgresearchgate.net The process involves an initial low-barrier addition step, followed by a concerted dissociation that yields LiF, carbon dioxide (CO₂), and lithium tetrafluorophosphate (LiPOF₄). lbl.gov LiPOF₄ can then further decompose to form additional LiF and POF₃. lbl.govchemrxiv.org
This reaction pathway is considered a major contributor to LiPF₆ decomposition, especially during the formation of the SEI. lbl.govchemrxiv.org The presence of Li₂CO₃ significantly lowers the stability of LiPF₆. acs.org Experimental investigations have confirmed that the reaction of Li₂CO₃ with LiPF₆ leads to the quantitative decomposition of the carbonate and the evolution of CO₂. acs.org
| Reactant | Key Products | Significance |
|---|---|---|
| LiPF₆ and Li₂CO₃ | POF₃, CO₂, LiF | A primary, non-hydrolytic decomposition pathway in Li-ion batteries. |
Role of Hydrolysis in this compound Decomposition
Historically, hydrolysis was considered the primary mechanism for this compound decomposition. acs.orgresearchgate.net The this compound anion is sensitive to moisture, and its reaction with water can lead to the formation of corrosive hydrofluoric acid (HF) and other phosphorus-containing species. ufinebattery.comchemategroup.comosti.gov The general hydrolysis reaction proceeds in steps:
LiPF₆ + H₂O → LiF + 2HF + POF₃ capes.gov.br
Further hydrolysis of POF₃ can occur: POF₃ + H₂O → HPO₂F₂ + HF
However, recent computational studies suggest that the direct hydrolysis of PF₅ (formed from LiPF₆) is kinetically limited at moderate temperatures. lbl.govacs.orgchemrxiv.orggithub.io The reaction involves high energy barriers, making it a slower process than the reaction with inorganic carbonates at room temperature. acs.org While hydrolysis is slow at ambient temperatures, it becomes more significant at elevated temperatures, typically above 60-70°C. wikipedia.orgufinebattery.com The presence of even trace amounts of water (e.g., <50 ppm) can trigger this degradation, especially at higher temperatures. ufinebattery.comosti.gov The rate of hydrolysis is also influenced by the Lewis acidity of the counter-cation, with decomposition rates following the trend Li⁺ > Na⁺ > K⁺. acs.org
Autocatalytic Mechanisms involving POF₃ Formation
The formation of phosphoryl fluoride (POF₃) through the pathways described above can trigger an autocatalytic decomposition cycle. psu.edu POF₃, a Lewis acid, can react with carbonate solvents or other species in the electrolyte, leading to the generation of products that further accelerate the decomposition of LiPF₆. psu.eduuri.eduresearchgate.net
Research indicates that POF₃ preferentially reacts with species containing highly anionic oxygens, such as those in Li₂CO₃. lbl.govacs.orgresearchgate.netchemrxiv.org This reaction can lead to the formation of difluorophosphate species like LiPF₂O₂. lbl.govacs.org These intermediates can then participate in a cycle that regenerates POF₃, perpetuating the decomposition of the electrolyte. However, calculations have shown that this autocatalytic cycle is often limited by a slow intramolecular fluorine transfer step, making it less likely to occur at modest temperatures but more accessible at elevated temperatures (e.g., >150°C). lbl.govgithub.io The presence of protic impurities, generated from hydrolysis, can also lead to the formation of species like OPF₂OR, which are suggested to be autocatalytic. psu.eduresearchgate.net
| Initiator | Key Intermediates | Limiting Factor |
|---|---|---|
| POF₃ | LiPF₂O₂, PF₂OOH | Slow intramolecular fluorine transfer; requires elevated temperatures. lbl.govgithub.io |
| Protic Impurities | OPF₂OR | Generation of these species can accelerate decomposition. psu.eduresearchgate.net |
Factors Influencing this compound Anion Stability
The stability of the this compound anion is not intrinsic but is heavily dependent on its chemical environment. Solvent systems, temperature, and the presence of other chemical species all play a crucial role in its decomposition kinetics.
Influence of Solvent Systems and Lewis Basicity
The choice of solvent significantly impacts the stability of the this compound anion. The anion's stability is influenced by the solvent's properties, such as its Lewis basicity, polarity, and ability to solvate ions. lbl.govacs.orgufinebattery.com In lithium-ion batteries, this compound salts are typically dissolved in a mixture of cyclic and linear organic carbonates, such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC). ufinebattery.comresearchgate.net
The decomposition of this compound can occur via reactions with solvents, especially in the presence of Lewis bases or species with highly charged oxygens that can be formed from solvent decomposition. lbl.govacs.org The reactivity of phosphorus fluorides like PF₅ and POF₃ is directed towards these basic sites. acs.org Therefore, controlling the availability of such species is key to enhancing electrolyte stability. lbl.govacs.org The solvation of the PF₆⁻ anion by different solvents also plays a role; for instance, EMC has been shown to favor the intercalation of PF₆⁻ into graphite (B72142) electrodes more than EC. researchgate.net The Lewis acidity of the cation associated with the this compound also dictates the rate of decomposition, as stronger Lewis acids can catalyze degradation pathways. acs.orgchemrxiv.org
Thermal Stability and Onset of Decomposition
Thermal stability is a critical parameter for electrolytes containing this compound. Pure, dry lithium this compound (LiPF₆) salt is thermally stable up to approximately 107°C, at which point it begins to dissociate into solid LiF and gaseous PF₅. capes.gov.brresearchgate.net Some studies indicate a higher decomposition temperature, with weight loss occurring at 200°C. wikipedia.org
The presence of impurities, particularly water, drastically reduces the thermal stability of LiPF₆. With water present, the onset of decomposition can be lowered to around 87°C (360 K), proceeding via hydrolysis to form POF₃ and HF. capes.gov.brosti.gov In electrolyte solutions, the decomposition is more complex. While some studies show no direct thermally induced reaction between LiPF₆ and carbonate solvents like EC, DMC, or EMC up to certain temperatures in the absence of catalysts, other research indicates that electrolytes based on LiPF₆ have poor stability at elevated temperatures (e.g., >60°C). capes.gov.brosti.govpsu.edu Thermal decomposition of these electrolytes can generate a variety of products, including CO₂, alkyl fluorides, and various fluorophosphates. psu.eduuri.eduresearchgate.net The decomposition temperature can also be influenced by the cation, with tetrabutylammonium (B224687) this compound decomposing between 280-370°C. mdpi.comresearchgate.net
| Condition | Decomposition Onset Temperature | Primary Products | Reference |
|---|---|---|---|
| Pure, dry LiPF₆ salt | ~107 °C | LiF, PF₅ | capes.gov.brresearchgate.net |
| LiPF₆ with trace water | ~87 °C | POF₃, HF, LiF | capes.gov.brosti.gov |
| LiPF₆ in carbonate electrolyte | >60 °C | CO₂, RF, OPF₃, Fluorophosphates | psu.edu |
Control of Reactivity for Interphase Design in Electrochemical Systems
The reactivity of the this compound (PF₆⁻) anion, particularly within the context of lithium-ion batteries (LIBs), is a critical factor that governs the formation and properties of the solid electrolyte interphase (SEI). While some decomposition of the common electrolyte salt, lithium this compound (LiPF₆), is necessary to form a protective SEI layer on the anode, uncontrolled and continuous degradation can severely limit battery lifespan and performance. chemrxiv.org Therefore, controlling this reactivity is a key strategy for the rational design of stable and effective interphases.
Research using density functional theory (DFT) has revealed that the decomposition of LiPF₆ is not primarily driven by hydrolysis from trace water, as once widely believed, but by chemical reactions with components of the SEI itself, especially lithium carbonate (Li₂CO₃). chemrxiv.orguni-leipzig.denih.gov The process begins with the dissociation of LiPF₆ into lithium fluoride (LiF) and the highly reactive Lewis acid, phosphorus pentafluoride (PF₅). chemrxiv.org This PF₅ intermediate readily reacts with Li₂CO₃, which is abundant at the negative electrode during the initial SEI formation. chemrxiv.orgresearchgate.net This reaction is vigorous and proceeds through a low-energy barrier pathway to yield products like phosphoryl fluoride (POF₃) and other organophosphorus compounds that become integrated into the SEI. chemrxiv.orgresearchgate.net
The key to interphase design lies in moderating these decomposition pathways. chemrxiv.orgnih.gov Strategies to control PF₆⁻ reactivity focus on several key areas:
Limiting Reactant Availability: Since the reaction between PF₅ and Li₂CO₃ is a major decomposition route, controlling the abundance and distribution of inorganic carbonate species within the SEI can manage the rate of LiPF₆ breakdown. chemrxiv.orgnih.govresearchgate.net This includes influencing the initial formation chemistry to favor more stable SEI components.
Controlling Ion Transport: The decomposition can occur wherever the PF₆⁻ anion comes into contact with reactive species like Li₂CO₃. chemrxiv.org Therefore, designing a dense and less porous SEI that limits the transport of PF₆⁻ anions from the bulk electrolyte to the electrode surface can effectively stifle ongoing degradation reactions. chemrxiv.orgnih.govdntb.gov.ua
Utilizing Electrolyte Additives: A widely adopted and effective method for controlling this compound reactivity is the introduction of electrolyte additives. These molecules can function through several mechanisms. Film-forming additives, such as fluoroethylene carbonate (FEC) or vinylene carbonate (VC), are preferentially reduced at the anode to create a more stable and robust SEI layer that physically passivates the electrode and limits electrolyte decomposition. scispace.com Other additives act as scavengers, reacting with and neutralizing harmful decomposition products. For instance, tris(trimethylsilyl) phosphite (B83602) (TMSP) can eliminate trace amounts of hydrogen fluoride (HF) that form from side reactions, preventing it from damaging the electrode surfaces. x-mol.net Additives like malonic acid-decorated fullerene (MA-C₆₀) have been shown to trap water molecules, suppressing the hydrolysis of LiPF₆ and deactivating reactive oxygen species that can degrade the electrolyte. nih.gov
The following table summarizes key decomposition reactions and strategies for their control.
| Reaction/Process | Key Reactants | Primary Products | Control Strategy | Impact on Interphase Design |
| Initial Salt Decomposition | LiPF₆ | LiF, PF₅ | Stabilize LiPF₆, Limit PF₅ formation | Reduces source of reactive species |
| Reaction with SEI Components | PF₅, Li₂CO₃ | LiF, CO₂, POF₃, LiPOF₄ | Limit exposure of PF₅ to carbonates | Creates a more chemically stable SEI, reduces gas generation |
| Autocatalysis | POF₃, Li₂CO₃ | LiPF₂O₂, CO₂ | Limit transport of POF₃, Scavenge POF₃ | Prevents cascading decomposition reactions |
| Hydrolysis (minor pathway) | LiPF₆, H₂O | POF₃, HF | Use of water scavengers (e.g., additives) | Minimizes corrosive HF, enhances long-term stability |
| Additive-Modified SEI Formation | Additives (e.g., FEC, VC, TMSP) | Stable SEI components | Incorporate functional additives | Forms a robust, passivating layer that limits electrolyte contact |
This compound-Triggered Hydrogen Isotope Exchange Reactions
In a significant departure from its well-known role in electrochemistry, the this compound (PF₆⁻) anion has been identified as a catalyst for hydrogen isotope exchange (HIE) reactions. chemrxiv.orgresearchgate.net This recently discovered reactivity provides a novel and highly effective method for the deuteration of aromatic compounds under remarkably mild conditions. chemrxiv.orgresearchgate.net The process allows for the late-stage incorporation of deuterium (B1214612) into a wide array of organic molecules, a critical tool for mechanistic studies, pharmaceutical development, and metabolic tracing. researchgate.net
The reaction is typically carried out using catalytic amounts of a this compound salt, such as potassium this compound (KPF₆), in a fluorinated solvent, notably deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d₁), with deuterated water (D₂O) serving as the deuterium source. chemrxiv.org Spectroscopic and computational studies have revealed a unique activation mechanism. chemrxiv.orgnih.govresearchgate.net The highly polar and structured environment created by the HFIP-d₁ solvent forms an interactive hydrogen-bonding network around the PF₆⁻ anion. chemrxiv.org This network activates the phosphorus-fluorine (P-F) bond, which is typically considered inert. chemrxiv.orgresearchgate.net
The method has demonstrated broad applicability for the deuteration of various electron-rich aromatic and heteroaromatic compounds. High levels of deuterium incorporation have been achieved with excellent yields for substrates that are often challenging to deuterate using traditional methods. chemrxiv.orgresearchgate.net
The table below presents findings from research on this HIE reaction for several classes of aromatic compounds. chemrxiv.org
| Substrate Class | Example Substrate | Catalyst Loading (mol%) | Reaction Conditions | Deuterium Incorporation (%) | Yield (%) |
| Phenols | Phenol | 20 | HFIP-d₁, D₂O, rt, 12h | >99 (ortho, para) | 98 |
| Anilines | Aniline | 20 | HFIP-d₁, D₂O, rt, 12h | >99 (ortho, para) | 97 |
| Anisoles | Anisole | 10 | HFIP-d₁, D₂O, rt, 12h | >99 (ortho, para) | 99 |
| Heterocycles | Indole | 20 | HFIP-d₁, D₂O, rt, 12h | >99 (C2, C3, C4, C6) | 96 |
| Naphthols | 2-Naphthol | 20 | HFIP-d₁, D₂O, rt, 12h | >99 (multiple positions) | 98 |
This this compound-triggered HIE offers a powerful and accessible platform for synthesizing deuterated building blocks, pharmaceuticals, and natural products, capitalizing on the activation of strong bonds under ambient conditions. chemrxiv.orgresearchgate.net
Electrochemical Performance and Interfacial Dynamics of Hexafluorophosphate Based Systems
Hexafluorophosphate as Electrolyte Salt in Advanced Energy Storage Devices
The this compound anion (PF₆⁻) is a cornerstone of modern energy storage technology, primarily utilized as a salt in the electrolyte of various battery systems. Its widespread adoption is due to a favorable combination of properties, including good ionic conductivity, a wide electrochemical stability window, and its ability to form protective layers on electrode surfaces.
Lithium this compound (LiPF₆) is the most common electrolyte salt used in commercial lithium-ion batteries (LIBs). wikipedia.orgrheosense.com Its dominance is rooted in a well-balanced set of electrochemical characteristics. ufinebattery.com When dissolved in a mixture of organic carbonate solvents—typically ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and/or ethyl methyl carbonate (EMC)—LiPF₆ dissociates into lithium cations (Li⁺) and this compound anions (PF₆⁻). wikipedia.orgrheosense.comufinebattery.com This creates a conductive medium that allows for the efficient transport of lithium ions between the anode and cathode during the charge and discharge cycles. ufinebattery.com
Key attributes of LiPF₆ that contribute to its suitability in LIBs include:
High Ionic Conductivity : Solutions of LiPF₆ in carbonate solvents achieve high ionic conductivity, often around 10 mS/cm, which is essential for fast charging and high power output. ufinebattery.com
Electrochemical Stability : It possesses a moderate electrochemical stability window, typically within the 3 to 4.5V range, which is compatible with the operating voltages of common high-voltage cathodes. ufinebattery.com
Protective Interphase Formation : LiPF₆ plays a crucial role in the formation of a stable solid electrolyte interphase (SEI) on graphite (B72142) anodes. ufinebattery.com This passivating layer is formed during the initial charging cycle through the decomposition of the electrolyte and prevents further detrimental reactions between the electrolyte and the anode, extending the battery's lifespan. ufinebattery.com
Aluminum Current Collector Passivation : The this compound anion is valued for its ability to passivate the aluminum current collector used for the cathode, protecting it from corrosion at high potentials. wikipedia.orgchemategroup.com The protective film formed in LiPF₆ solutions is stable and does not break down at potentials up to approximately 4.5 V. dtic.mil
| Property | Value/Description | Reference |
|---|---|---|
| Electrolyte Salt | 1.0M Lithium this compound (LiPF₆) | acemenergy.com |
| Solvent | Ethylene Carbonate (EC), Dimethyl Carbonate (DMC), Diethyl Carbonate (DEC) in a 1:1:1 volume ratio | acemenergy.com |
| Ionic Conductivity | ~7.4-10 mS/cm | ufinebattery.comacemenergy.com |
| Max Voltage | 4.5V | acemenergy.com |
| Anode Compatibility | Forms a stable SEI on graphite surfaces | chemategroup.com |
| Cathode Collector Compatibility | Passivates aluminum foil against corrosion | wikipedia.orgchemategroup.com |
As interest grows in sodium-ion batteries (SIBs) as a more sustainable alternative to LIBs, sodium this compound (NaPF₆) has been widely investigated as the primary electrolyte salt. msesupplies.comdiva-portal.org NaPF₆ is highly soluble in the organic solvents used in battery electrolytes and demonstrates good anodic stability, making it a logical counterpart to LiPF₆. researchgate.netsigmaaldrich.com Electrolytes based on NaPF₆ have shown superior conductivity and stability compared to some other sodium salts. researchgate.net
However, the suitability of NaPF₆ in SIBs is undergoing critical re-evaluation. diva-portal.org Research indicates that while NaPF₆ is effective at preventing the corrosion of the aluminum current collector, it may not consistently facilitate the formation of an adequate passivating layer on the negative electrode. diva-portal.org This suggests that in NaPF₆-based systems, the solvent and any additives play a more central role in the formation and stability of the SEI. diva-portal.org The performance of NaPF₆ is often compared with alternative fluorine-free salts, such as sodium bis(oxalato)borate, which, despite lower solubility, can show comparable conductivities at similar concentrations and may contribute more significantly to the passivation of the negative electrode. diva-portal.org
The application of this compound salts in aluminum batteries is an emerging area of research. In the context of lithium-ion batteries, the this compound anion is known to form a stable protective film on aluminum surfaces, preventing corrosion at high voltages. dtic.mil This property is also relevant for developing electrolytes for aluminum-based battery chemistries. The synthesis and electrochemical properties of aluminum this compound have been explored for potential use in these next-generation batteries. nih.gov However, a significant challenge remains: common current collector materials, including aluminum itself, are susceptible to oxidation at the high operating voltages required for the positive electrodes in aluminum batteries. nih.gov Therefore, the development of stable electrolyte formulations, potentially involving this compound salts, is critical for the advancement of rechargeable aluminum batteries.
Ionic Conductivity and Charge Transport Properties in this compound Electrolytes
Ionic conductivity is a critical parameter for an electrolyte, as it dictates the rate at which ions can move between the electrodes, directly impacting the battery's power capabilities and charging speed. bicodi.comlidsen.com Electrolytes based on lithium this compound (LiPF₆) dissolved in carbonate solvent mixtures are known for their high ionic conductivity, typically in the range of 1 to 10 mS/cm. ufinebattery.comlidsen.com
Salt Concentration : The relationship between salt concentration and ionic conductivity is not linear. Conductivity initially increases as more charge carriers are added, but beyond an optimal concentration (often near 1.0 M), it begins to decrease due to increased solution viscosity and ion-pairing, which impede ion mobility. lidsen.comsci-hub.se
Solvent System : The choice of organic solvents and their mixing ratio significantly affects viscosity and the solvent's ability to dissociate the salt into free ions. rheosense.com Low-viscosity linear carbonates are often mixed with high-dielectric-constant cyclic carbonates to achieve a balance of properties. rheosense.com
Temperature : As temperature increases, electrolyte viscosity decreases and ion mobility increases, leading to higher ionic conductivity. rheosense.com Conversely, at low temperatures, performance can be limited by freezing electrolytes and sluggish ion transport. dtic.mil
Transference Number : The cation transference number represents the fraction of the total ionic current carried by the cations (e.g., Li⁺). In many liquid electrolytes, this number is below 0.5, meaning that the anions carry a significant portion of the current. lidsen.com For LiPF₆ in an EC and ethyl methyl carbonate (EMC) mixture, the Li⁺ transference number has been observed to decrease as the salt concentration increases. lidsen.com
| Electrolyte System | Ionic Liquid Anion | Highest Ionic Conductivity (S·cm⁻¹) | Reference |
|---|---|---|---|
| Biopolymer with 1-butyl-3-methylimidazolium this compound | This compound (PF₆⁻) | (1.47 ± 0.02) × 10⁻⁴ | nih.gov |
| Biopolymer with 1-butyl-3-methylimidazolium trifluoromethanesulfonate | Trifluoromethanesulfonate (Tf⁻) | (3.21 ± 0.01) × 10⁻⁴ | nih.gov |
Solid Electrolyte Interphase (SEI) Formation and Characteristics
The formation of a solid electrolyte interphase (SEI) is a defining characteristic of batteries using this compound electrolytes, particularly in lithium-ion systems with graphite anodes. This thin, ionically conductive but electronically insulating layer forms on the anode surface during the initial charge, resulting from the decomposition of electrolyte components. nih.govresearchgate.net While the SEI is essential for stable battery operation by preventing continuous electrolyte degradation, its ongoing growth throughout the battery's life contributes to capacity loss. researchgate.netresearchgate.net
The growth of the SEI is a complex process involving the decomposition of both the solvent and the this compound salt. researchgate.net Density functional theory (DFT) studies have provided significant insight into the decomposition mechanisms of LiPF₆ under conditions typical for SEI formation. acs.orgresearchgate.net
A key proposed mechanism suggests that LiPF₆ decomposition does not necessarily depend on the presence of trace water (hydrolysis) or direct electrochemical reduction. lbl.gov Instead, it can occur via rapid, purely chemical reactions with species that are themselves products of electrolyte reduction, such as lithium carbonate (Li₂CO₃). acs.orglbl.gov
The process can be summarized as:
LiPF₆ is in equilibrium with lithium fluoride (B91410) (LiF) and phosphorus pentafluoride (PF₅).
The highly reactive PF₅ can then react with Li₂CO₃, which is abundant during the early stages of SEI formation on the anode. acs.org
This reaction yields key inorganic SEI components, including additional LiF and phosphoryl fluoride (POF₃). acs.orgresearchgate.netlbl.gov
This chemical pathway can occur anywhere within the SEI where both PF₅ (derived from LiPF₆) and Li₂CO₃ are present, not just at the immediate surface of the anode. acs.orglbl.gov The growth of the SEI is understood to be a multi-step process that can begin with the nucleation of these inorganic nanoparticles. nih.gov These nanoparticles then become part of a larger mosaic structure, which also includes organic decomposition products from the carbonate solvents. nih.gov The continued, slow growth of the SEI layer over many cycles is thought to be limited by the transport of electrons or electrolyte species through the already-formed layers. researchgate.net
Impact of this compound on SEI Composition and Morphology
The decomposition of the LiPF₆ anion, along with the reduction of solvent molecules like ethylene carbonate (EC), dictates the SEI's structure. A key inorganic component of the SEI derived directly from the salt is lithium fluoride (LiF). researchgate.netnih.gov The reduction of PF₆⁻ is a complex process that leads to the formation of this highly insulating but ionically conductive species. researchgate.net Modeling efforts have described the formation of a heterogeneous SEI structure, often characterized by an inner, dense inorganic layer rich in LiF and an outer, more porous organic layer. nih.govacs.orgrsc.org
The decomposition of carbonate solvents, such as ethylene carbonate (EC) and ethyl methyl carbonate (EMC), occurs alongside LiPF₆ reduction, contributing other significant components to the SEI. These include lithium carbonate (Li₂CO₃), lithium alkyl carbonates, and various polymeric species. nih.govnih.gov The interplay between the decomposition products of the salt and the solvent results in a complex, multi-layered interphase. For instance, studies have identified a layered structure with an innermost LiF layer, followed by lithium carbonate, and an outer porous organic film. nih.govacs.org
Table 1: Key SEI Components in this compound-Based Electrolytes
| Component | Origin | Role in SEI |
|---|---|---|
| Lithium Fluoride (LiF) | Reductive decomposition of LiPF₆ | Forms a dense, stable inorganic layer; suppresses dendrite growth. researchgate.netrsc.org |
| Lithium Carbonate (Li₂CO₃) | Decomposition of carbonate solvents (e.g., EC, EMC) | Major inorganic component; contributes to the passivation layer. nih.govnih.gov |
| Lithium Alkyl Carbonates | Decomposition of carbonate solvents | Organic components that form a more porous outer layer. researchgate.net |
Electrolyte Additives and Their Influence on SEI Passivation
To enhance the stability and performance of the SEI in this compound-based electrolytes, various additives are commonly introduced. These additives are designed to be preferentially reduced or oxidized at the electrode surfaces, forming a more robust and effective passivation layer than what is formed by the salt and solvents alone. nih.govacs.org The primary goal is to create a stable SEI that minimizes continuous electrolyte decomposition, thus improving Coulombic efficiency and cycle life. nih.govresearchgate.net
Fluoroethylene carbonate (FEC) is one of the most effective and widely studied additives. researchgate.netmdpi.com FEC molecules are reduced at a higher potential than the primary carbonate solvents. acs.org This preferential reduction leads to the formation of a thinner, denser, and more uniform SEI that is particularly rich in lithium fluoride (LiF). nih.govacs.orgmdpi.com This LiF-rich interphase is highly effective at suppressing the growth of lithium dendrites and provides better mechanical stability to accommodate the volume changes of anodes like silicon during cycling. mdpi.comresearchgate.net Real-time observations have shown that FEC facilitates the nucleation and growth of LiF-based nanoparticles, which are then bound by an organic film from solvent decomposition, creating a highly passivating layer. nih.govacs.org
Vinylene carbonate (VC) is another common additive that improves SEI stability. researchgate.netevengineeringonline.com VC polymerizes on the anode surface, creating a flexible and stable SEI layer that can better withstand anode volume expansion. diva-portal.orgevengineeringonline.com This polymeric network helps to prevent the cracking of the SEI and the subsequent exposure of the reactive anode surface to the electrolyte. researchgate.net
Other additives can provide synergistic effects. Tris(trimethylsilyl) phosphite (B83602) (TMSP), for example, can be used in conjunction with potassium this compound (KPF₆). doi.org In this system, KPF₆ helps to suppress dendrite growth through an electrostatic shielding mechanism, while TMSP acts as an HF scavenger and forms a protective film on the cathode. doi.org This dual-additive approach demonstrates how multiple components can be used to stabilize both the anode and cathode interfaces simultaneously.
Table 2: Influence of Common Electrolyte Additives on SEI Properties
| Additive | Primary Function | Impact on SEI Composition | Resulting SEI Properties |
|---|---|---|---|
| Fluoroethylene Carbonate (FEC) | Preferential Reduction | Promotes a LiF-rich SEI. nih.govmdpi.com | Thinner, denser, more uniform, mechanically stable. nih.govacs.org |
| Vinylene Carbonate (VC) | Surface Polymerization | Forms a polymeric network (e.g., polyvinyl carbonate). diva-portal.org | Flexible, stable, prevents further electrolyte decomposition. evengineeringonline.comresearchgate.net |
| Tris(trimethylsilyl) phosphite (TMSP) | HF Scavenging, Film Formation | Forms a protective film on the cathode. doi.org | Reduces parasitic reactions, improves interfacial stability. doi.org |
Reversibility of Metal Deposition-Stripping Processes in this compound Electrolytes
The reversibility of the metal deposition and stripping process, particularly for lithium metal anodes, is a critical factor for the development of high-energy-density batteries. In conventional this compound-based electrolytes, achieving high reversibility is challenging due to several inherent issues. rsc.org The primary obstacles are the formation of dendritic or mossy lithium during plating and the creation of electrically isolated "dead lithium" during stripping. rsc.orgjecst.orgresearchgate.net These issues lead to low Coulombic efficiency (CE), rapid capacity fade, and potential safety hazards from internal short circuits. rsc.orgquantumscape.com
The nature of the SEI formed in LiPF₆ electrolytes plays a crucial role in this process. During repeated plating and stripping cycles, the large volume changes of the lithium metal anode cause the SEI to crack and rupture. rsc.org This exposes fresh, highly reactive lithium metal to the electrolyte, triggering further electrolyte decomposition to repair the SEI. This continuous consumption of both lithium and electrolyte is a major source of irreversibility and low CE. rsc.org
The initial state of the lithium surface also impacts reversibility. A native passivation layer, typically composed of Li₂O, on pristine lithium foil can lead to non-uniform lithium ion flux, which promotes uneven deposition and stripping from the outset. nih.gov Removing this initial layer can facilitate more uniform homo-epitaxial lithium deposition, significantly improving cycling stability and reversibility. nih.gov
Strategies to improve the reversibility of Li plating/stripping in this compound systems often focus on modifying the electrolyte to create a more stable and flexible SEI. The use of additives like FEC is one such approach. The resulting LiF-rich SEI has been shown to better suppress dendrite formation and lead to more compact and uniform lithium deposition. acs.org This improved morphology allows for more complete stripping of the deposited lithium, reducing the formation of dead lithium. acs.org
Another effective strategy is the use of highly concentrated electrolytes. nih.gov In these systems, a larger proportion of solvent molecules are coordinated with Li⁺ ions, reducing the amount of free solvent available to react with the lithium metal. nih.gov This leads to the formation of a more stable, inorganic-rich SEI and enables high-rate cycling with high CE. For example, a 4M LiFSI in DME electrolyte demonstrated a stable CE of over 98% for more than 1,000 cycles at a high current density of 4.0 mA cm⁻². nih.gov
Table 3: Factors Affecting Reversibility of Li Plating/Stripping in this compound Electrolytes
| Factor | Observation | Impact on Reversibility |
|---|---|---|
| SEI Instability | The SEI cracks due to Li volume changes, consuming electrolyte and active Li. rsc.org | Lowers Coulombic efficiency and cycle life. |
| Dendrite Formation | Non-uniform deposition leads to dendritic or mossy structures. researchgate.netquantumscape.com | Increases risk of short circuits and formation of dead Li. |
| Electrolyte Concentration | Highly concentrated electrolytes (e.g., 4M LiFSI in DME) have less free solvent. nih.gov | Improves CE to >98% and enables high-rate cycling. nih.gov |
| Additives (e.g., FEC) | Promotes a dense, LiF-rich SEI that leads to more compact Li deposition. acs.org | Reduces dendrite growth and formation of dead Li. acs.org |
| Initial Li Surface | Native passivation layers cause non-uniform Li-ion flux. nih.gov | Removing the native layer promotes uniform deposition and improves stability. nih.gov |
Identification and Mitigation of Parasitic Reactions in this compound Electrolytes
Parasitic reactions are undesirable chemical and electrochemical side reactions that occur between the electrolyte and the electrodes, leading to battery degradation. In this compound-based systems, these reactions are a significant cause of capacity fade, impedance growth, and reduced cycle life. osti.govmdpi.com
One of the most well-known parasitic reactions involving LiPF₆ is its thermal instability and hydrolysis. LiPF₆ can decompose, especially at elevated temperatures, to form lithium fluoride (LiF) and the strong Lewis acid phosphorus pentafluoride (PF₅). researchgate.net In the presence of even trace amounts of water, which are difficult to completely eliminate from the cell, LiPF₆ hydrolyzes to form hydrofluoric acid (HF) and other species. acs.orgresearchgate.netosti.gov This HF is highly corrosive and can attack not only the SEI but also the cathode materials, leading to the dissolution of transition metals and structural degradation of the electrode. acs.orgosti.govcam.ac.uk These reactions are detrimental, causing the formation of an insulating, fluorophosphate-rich SEI and a pitted, inhomogeneous surface structure. acs.orgosti.gov
Another major class of parasitic reactions is the electrochemical oxidation of the electrolyte at the cathode surface, especially at high operating voltages (>4.3 V). osti.govresearchgate.net The carbonate solvents and the PF₆⁻ anion can be oxidized on the cathode surface, leading to the formation of a cathode electrolyte interphase (CEI), gas evolution (e.g., CO₂), and continuous consumption of the electrolyte. cam.ac.ukosti.gov This process increases the cell's internal resistance and contributes significantly to capacity loss. osti.gov
Several strategies have been developed to mitigate these parasitic reactions.
Additives: Specific additives can be introduced to counteract the harmful products of LiPF₆ decomposition. Additives like tris(trimethylsilyl) phosphite (TMSP) can act as HF and water scavengers, preventing the corrosive acid from damaging cell components. doi.org Other additives are designed to form a stable, protective CEI on the cathode surface, physically separating it from the reactive electrolyte and suppressing oxidation at high voltages. evengineeringonline.com
Fluorinated Electrolytes: Using fluorinated solvents, such as fluoroethylene carbonate (FEC) or di-2,2,2-trifluoroethyl carbonate, can significantly decrease parasitic heat flow and reaction rates at high voltages. researchgate.net These solvents can create more stable and fluorinated SEI and CEI layers that are more resistant to degradation. osti.gov
Concentrated Electrolytes: As with improving reversibility, highly concentrated electrolytes can also mitigate parasitic reactions. The unique solvation structure in these electrolytes enhances the oxidative stability of the solvent molecules, allowing for more stable cycling at high voltages. osti.gov
Table 4: Common Parasitic Reactions and Mitigation Strategies
| Parasitic Reaction | Description | Consequence | Mitigation Strategy |
|---|---|---|---|
| LiPF₆ Hydrolysis | Reaction of LiPF₆ with trace water to form HF. acs.orgosti.gov | Corrosion of electrodes, SEI degradation, transition metal dissolution. acs.orgcam.ac.uk | Use of HF/water scavenging additives (e.g., TMSP). doi.org |
| Thermal Decomposition | LiPF₆ decomposes into LiF and PF₅ at elevated temperatures. researchgate.net | PF₅ catalyzes further electrolyte breakdown and polymerization. researchgate.net | Use of additives that complex with PF₅; improved thermal management. researchgate.net |
| Electrolyte Oxidation | Solvents and PF₆⁻ oxidize on the cathode surface at high potentials. osti.govresearchgate.net | Impedance growth, capacity fade, gas generation. osti.gov | Employing high-voltage additives, fluorinated solvents, or concentrated electrolytes. evengineeringonline.comresearchgate.netosti.gov |
| Continuous SEI Growth | Repeated cracking and reformation of the SEI on the anode. rsc.org | Consumption of active lithium and electrolyte, leading to capacity loss. | Creating a more mechanically robust and flexible SEI with additives like FEC or VC. acs.orgevengineeringonline.com |
Coordination Chemistry of Hexafluorophosphate Anion in Metal Complexes
Role of Hexafluorophosphate as a Non-Coordinating or Weakly Coordinating Anion
The this compound anion, [PF₆]⁻, is widely recognized in coordination chemistry for its role as a non-coordinating or, more accurately, a weakly coordinating anion. wikipedia.orgwikipedia.orgchemeurope.com Its large size, octahedral geometry, and the distribution of the negative charge over six electronegative fluorine atoms contribute to its low nucleophilicity and minimal tendency to form strong coordination bonds with metal centers. wikipedia.org This characteristic is crucial in the synthesis and stabilization of cationic metal complexes, particularly those that are highly electrophilic or coordinatively unsaturated. wikipedia.orgchemeurope.com
Historically, along with tetrafluoroborate (B81430) ([BF₄]⁻) and perchlorate (B79767) ([ClO₄]⁻), this compound was considered a primary choice for a non-coordinating anion. wikipedia.orgchemeurope.com However, it is now understood that even these anions can coordinate to strongly electrophilic metal centers. wikipedia.orgchemeurope.com Despite this, this compound generally exhibits a lower coordinating ability compared to tetrafluoroborate and perchlorate. wikipedia.orgchemeurope.com The term 'weakly coordinating anion' is therefore often more precise. wikipedia.orgchemeurope.com
The "non-coordinating" nature of the this compound anion is exploited in various applications, including the synthesis of organometallic catalysts for reactions like alkene polymerization, hydrogenation, and hydrosilylation, where a vacant coordination site on the metal cation is essential for catalytic activity. wikipedia.org By not strongly binding to the metal center, the [PF₆]⁻ anion allows the cationic complex to interact with and activate substrates. Furthermore, salts containing the this compound anion are often soluble in organic solvents and resistant to hydrolysis, adding to their utility in synthetic inorganic and organometallic chemistry. wikipedia.org
Evidence for the weak coordination of the this compound anion has been observed in the solid-state structures of some metal complexes. For instance, in certain nickel(II) complexes, the [PF₆]⁻ anions are found in axial positions relative to the primary coordination plane of the metal, held by weak, essentially ionic interactions rather than forming strong covalent bonds. cdnsciencepub.com This weak interaction can sometimes be influenced by factors such as temperature, with reversible coordination being observed in some cases. cdnsciencepub.com
Synthesis and Structural Characterization of this compound Metal Complexes
Ruthenium(II) this compound Complexes
A variety of Ruthenium(II) this compound complexes have been synthesized and structurally characterized, often featuring polypyridyl or phosphine (B1218219) ligands. These complexes are of interest for their potential applications in areas such as catalysis and photochemistry. The this compound anion serves as a counterion, stabilizing the cationic Ru(II) center without strongly interfering with its coordination sphere.
A common synthetic strategy involves the reaction of a suitable ruthenium precursor, such as Ru(bpy)₂Cl₂ (where bpy is 2,2'-bipyridine), with a ligand in the presence of a this compound salt, or the use of a ruthenium starting material that already contains the [PF₆]⁻ anion. For example, the reaction of Ru(bpy)₂Cl₂ with 2,2'-dithiobis(5-nitropyridine) (B1204645) results in the cleavage of the S-S bond and the formation of the monocationic species [Ru(bpy)₂(S-Py-NO₂)]⁺, which is isolated as its this compound salt. tandfonline.com
Structural analyses of these complexes, typically performed using single-crystal X-ray diffraction, consistently reveal a distorted octahedral geometry around the Ru(II) ion. tandfonline.comresearchgate.netiucr.org For instance, in the structures of [Ru(H)(CO)(dtbbpy)(PPh₃)₂]PF₆ and [Ru(H)(CO)(bq)(PPh₃)₂]PF₆, the ruthenium center is coordinated to a hydrido, a carbonyl, two triphenylphosphine (B44618) ligands, and a bidentate α-diimine ligand. researchgate.netiucr.org The this compound anion is present in the crystal lattice but does not directly coordinate to the ruthenium atom, being involved in weak intermolecular interactions such as C-H···F contacts. researchgate.netiucr.org
Similarly, tris(heteroleptic) Ru(II) complexes, such as Ru(dmbpy)(dtbbpy)(p-COOMe-styryl-bpy)₂ and Ru(dmbpy)(dnbpy)(p-COOMe-styryl-bpy)₂, have been synthesized. nih.gov These complex structures are characterized using advanced NMR techniques due to the distinct magnetic environments of the different bipyridine ligands. nih.gov In the solid state, the this compound anions balance the charge of the cationic ruthenium complex.
The table below summarizes key structural features of selected Ruthenium(II) this compound complexes.
| Complex | Coordination Geometry | Key Structural Features | Reference |
| [Ru(H)(CO)(dtbbpy)(PPh₃)₂]PF₆ | Distorted Octahedral | Ru(II) coordinated to H⁻, CO, two PPh₃, and one dtbbpy ligand. [PF₆]⁻ as counterion. | researchgate.netiucr.org |
| [Ru(H)(CO)(bq)(PPh₃)₂]PF₆ | Distorted Octahedral | Ru(II) coordinated to H⁻, CO, two PPh₃, and one bq ligand. [PF₆]⁻ as counterion. | researchgate.netiucr.org |
| [Ru(bpy)₂(S-Py-NO₂)]PF₆ | Distorted Octahedral | Ru(II) coordinated to two bpy ligands and one nitropyridylsulfide ligand. | tandfonline.com |
| Ru(dmbpy)(dtbbpy)(p-COOMe-styryl-bpy)₂ | Octahedral | Tris(heteroleptic) complex with three different bipyridine ligands. | nih.gov |
Silver(I) this compound Complexes
Silver(I) this compound is a versatile reagent used in the synthesis of a wide range of silver complexes, often by abstracting a halide from another reactant to form insoluble silver halide, thereby driving the reaction forward. wikipedia.org The this compound anion in the resulting complexes is typically non-coordinating, allowing for the study of the coordination preferences of the silver(I) cation with various ligands.
The synthesis of these complexes generally involves the reaction of AgPF₆ with the desired ligand(s) in a suitable solvent. For instance, a series of mononuclear and binuclear Ag(I)-N-heterocyclic carbene (NHC) this compound complexes have been prepared by reacting the corresponding benzimidazolium this compound salts with silver(I) oxide in acetonitrile. nih.gov Another example is the synthesis of bis(4,5-dihydro-1H-benzo[g]indazole)silver(I) this compound, [Ag(N₂H₁₀C₁₁)₂]PF₆, from the reaction of the ligand with AgPF₆ in methanol. scirp.org
Structural characterization of these complexes by single-crystal X-ray diffraction reveals diverse coordination geometries around the silver(I) center, which is often influenced by the nature of the ligands and packing forces. A linear coordination geometry is common, as seen in [Ag(N₂H₁₀C₁₁)₂]PF₆, where the silver ion is coordinated to two nitrogen atoms from two separate ligands. scirp.org In this structure, the this compound anion acts as a counterion and participates in intermolecular hydrogen bonding (N-H···F and C-H···F) and weak Ag···F interactions that stabilize the crystal lattice. scirp.org
In other cases, such as the dinuclear complex Ag₂(1,8-naph)₂(H₂O)₁.₂₂, the silver centers are bridged by 1,8-naphthyridine (B1210474) ligands and also exhibit a significant argentophilic interaction (Ag···Ag). mdpi.com The this compound anions are present as counterions. mdpi.com The structure of bis(trimesitylphosphine)silver(I) this compound also shows a nearly linear P-Ag-P arrangement. acs.org
The table below presents structural information for several Silver(I) this compound complexes.
| Complex | Coordination Geometry | Key Structural Features | Reference |
| [Ag(N₂H₁₀C₁₁)₂]PF₆ | Linear | Ag(I) coordinated to two N atoms from two ligands. [PF₆]⁻ as counterion. | scirp.org |
| Ag₂(1,8-naph)₂(H₂O)₁.₂₂ | Distorted | Dinuclear complex with bridging 1,8-naphthyridine ligands and an Ag-Ag interaction. | mdpi.com |
| Bis(trimesitylphosphine)silver(I) this compound | Nearly Linear | Two-coordinate Ag(I) with a P-Ag-P angle of 175.7°. | acs.org |
| Ag(L)(CH₃OH)n (L = thiacalix google.comarene-bis-1,2;3,4-crown-2) | Distorted Tetrahedral | A 3-D coordination polymer with the silver ion coordinated by the ligand and methanol. | researchgate.net |
Lanthanide(III) this compound Complexes
The synthesis of lanthanide(III) this compound complexes is less common compared to those with other anions like nitrates or acetates, which are known to readily coordinate to the hard lanthanide ions. However, the use of this compound as a counterion can be advantageous in specific cases, for instance, when aiming to study the coordination of other ligands without competition from the anion.
The synthesis of lanthanide(III) complexes often involves the reaction of a lanthanide salt, such as a nitrate (B79036) or acetate (B1210297), with a ligand, followed by anion exchange or direct synthesis using a lanthanide this compound precursor if available. For example, a series of neutral mononuclear lanthanide complexes, [Ln(HL)₂(NO₃)₃], where HL is 4'-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid, were synthesized under solvothermal conditions from lanthanide nitrates. mdpi.com While this example does not directly involve this compound, it illustrates a common synthetic route for lanthanide coordination compounds.
Structural information on lanthanide(III) this compound complexes in the provided search results is limited. The focus of the available literature is more on lanthanide complexes with other counterions. For instance, the structures of [Ln₂(O₂CMe)₄(NO₃)₂(mepaoH)₂] (Ln = Nd, Eu, Gd, Tb, Dy) reveal dinuclear molecules with bridging acetate and chelating nitrate groups, resulting in 9-coordinate lanthanide centers. mdpi.comsemanticscholar.org Another study describes the synthesis and structure of lanthanide(III) nitrate complexes with a tetraiminodiphenolate macrocycle, where the coordination number of the lanthanide ion varies from nine to ten depending on the specific lanthanide and the coordination mode of the nitrate anions. nih.gov
While direct synthesis and structural data for lanthanide(III) this compound complexes are not extensively detailed in the provided search results, the general principles of lanthanide coordination chemistry suggest that the large, non-coordinating this compound anion would likely reside in the outer coordination sphere, serving to balance the charge of a cationic lanthanide complex.
Nickel(II) this compound Complexes
Nickel(II) this compound complexes have been synthesized to explore the coordination chemistry of nickel(II) with various ligands, often with an interest in their magnetic and electronic properties. The this compound anion is typically employed as a weakly coordinating counterion, allowing for the formation of complexes with specific geometries, such as square-planar or octahedral.
Synthesis of these complexes often involves the reaction of a nickel(II) salt, like NiCl₂·6H₂O or Ni(PF₆)₂, with the desired ligands in a suitable solvent. For example, the complex [Ni(C₁₃H₁₈N₃S)]PF₆·CH₂Cl₂ was synthesized from the reaction of 2-(tert-butylthio)benzaldehyde, N-(2-aminoethyl)piperazine, and a nickel(II) salt, followed by the addition of ammonium (B1175870) this compound. iucr.org In another approach, square-planar nickel(II) complexes supported by pyridine-functionalized N-heterocyclic carbene (NHC) ligands, NiL1₂ and NiL2₂, were obtained via a carbene transfer reaction from the corresponding silver-NHC complexes. acs.orgresearchgate.netacs.org
The structural characterization of these complexes reveals interesting features influenced by the nature of the ligands and the weakly coordinating this compound anion. In [Ni(C₁₃H₁₈N₃S)]PF₆·CH₂Cl₂, the nickel(II) ion is surrounded by an N,N',N'',S-tetradentate ligand in a square-planar geometry. iucr.org The this compound anion is not coordinated to the nickel center but is present in the crystal lattice. iucr.org
The complex tetrakis(4-methylpyridine)nickel(II)this compound, Ni(4-mepy)₄(PF₆)₂, exhibits a square-planar arrangement of the four 4-methylpyridine (B42270) ligands around the nickel ion, with the this compound anions located above and below this plane. cdnsciencepub.com The Ni-F distances are relatively long (3.031(8) Å), indicating a weak, primarily ionic interaction rather than a strong coordinate bond. cdnsciencepub.com This demonstrates the role of this compound as a weakly coordinating anion.
The table below provides a summary of structural data for some Nickel(II) this compound complexes.
| Complex | Coordination Geometry | Key Structural Features | Reference |
| [Ni(C₁₃H₁₈N₃S)]PF₆·CH₂Cl₂ | Square-planar | Ni(II) is coordinated by an N,N',N'',S-tetradentate ligand. [PF₆]⁻ is a counterion. | iucr.org |
| Ni(4-mepy)₄(PF₆)₂ | Square-planar with weakly interacting anions | Four 4-methylpyridine ligands form a square plane around Ni(II). [PF₆]⁻ anions are in axial positions with long Ni-F distances. | cdnsciencepub.com |
| NiL1₂ (L1 = tetradentate NHC ligand) | Square-planar | Ni(II) is coordinated by a tetradentate NHC ligand. [PF₆]⁻ anions are counterions. | acs.orgresearchgate.netacs.org |
| NiL2₂ (L2 = tetradentate NHC ligand) | Square-planar | Ni(II) is coordinated by a tetradentate NHC ligand. [PF₆]⁻ anions are counterions. | acs.orgresearchgate.netacs.org |
Lead(II) this compound Complexes
Lead(II) this compound complexes are of interest due to the varied coordination geometries that can be adopted by the lead(II) ion, which are often influenced by the stereochemical activity of its 6s² lone pair of electrons. The use of the weakly coordinating this compound anion can help in isolating and studying the intrinsic coordination preferences of the lead(II) center with other ligands.
The synthesis of lead(II) this compound complexes can be achieved through metathesis reactions. For example, the reaction of Pb(NO₃)₂ with 2,2'-bipyridine (B1663995) in aqueous solution, followed by the addition of a this compound salt, has been used to crystallize both bis- and tetrakis-substituted bipyridine complexes of lead(II), namely Pb(bpy)₂₂ and Pb(bpy)₄₂·bpy. researchgate.net
The structural characterization of these complexes provides insight into the coordination environment of the lead(II) ion. In the case of Pb(bpy)₄₂·bpy, the lead center is coordinated to four bipyridine ligands. researchgate.net The structure is notable for the presence of both intramolecular and intermolecular π-stacking interactions involving the bipyridine ligands. researchgate.net The this compound anions are present in the crystal lattice to balance the charge of the complex cation.
Another example involves lead(II) as a template for the synthesis of macrocyclic ligands. The complex (acetato-O, O')[3,13-dithia-6,10-diaza-1,8(2,6)-dipyridinacyclotetradecaphane-6,9-diene]lead(II) this compound features a lead(II) ion coordinated by the hexadentate N₄S₂-donor macrocycle and an acetate anion, with the this compound acting as the counterion. squ.edu.om
The stereochemical activity of the lone pair in lead(II) complexes can be assessed by analyzing their coordination environments. Structures can be classified as holodirected, where the ligands are distributed spherically around the metal, or hemidirected, where there is a gap in the coordination sphere occupied by the lone pair. researchgate.net The choice of the counteranion can influence which type of structure is formed.
The table below summarizes information on Lead(II) this compound complexes.
| Complex | Coordination Features | Role of this compound | Reference |
| Pb(bpy)₂₂ | Lead(II) coordinated to two 2,2'-bipyridine ligands. | Counteranion | researchgate.net |
| Pb(bpy)₄₂·bpy | Lead(II) coordinated to four 2,2'-bipyridine ligands; features π-stacking. | Counteranion | researchgate.net |
| (acetato-O, O')[macrocycle]lead(II) this compound | Lead(II) coordinated to a hexadentate macrocycle and an acetate anion. | Counteranion | squ.edu.om |
Spectroscopic and Structural Elucidation of Hexafluorophosphate Species
Vibrational Spectroscopy Techniques
Vibrational spectroscopy, encompassing Raman and Infrared (IR) techniques, is a primary tool for probing the molecular structure of the hexafluorophosphate anion. The PF₆⁻ ion, possessing octahedral (Oₕ) symmetry, has specific selection rules that determine which of its vibrational modes are active in Raman or IR spectra. However, interactions with its environment, such as cation coordination or solvent effects, can lead to distortions in this symmetry, causing changes in the observed spectra. up.ac.zaup.ac.za
Raman spectroscopy is highly effective for characterizing the symmetric vibrations of the this compound anion. For an ideal octahedral PF₆⁻ ion, three Raman-active modes are expected: the symmetric P-F stretch (ν₁, A₁g), the doubly degenerate P-F stretch (ν₂, E₉), and the triply degenerate F-P-F bend (ν₅, T₂₉). rsc.org
In solid-state studies of anhydrous alkali metal hexafluorophosphates (MPF₆, where M = Li⁺, Na⁺, K⁺), the Raman spectra are interpreted in terms of a cubic space group (Fm3m), which gives rise to 21 vibrational modes. up.ac.zaresearchgate.net The most intense band in the Raman spectrum corresponds to the symmetric stretching mode (A₁g) of the PF₆⁻ anion, which is observed around 741-745 cm⁻¹. rsc.orgaip.org Other prominent bands for anhydrous alkali metal-PF₆ salts are found at approximately 475 cm⁻¹ (E₉), 560 cm⁻¹ (T₁ᵤ), and 571 cm⁻¹ (T₂₉). rsc.org
The positions of these bands can be influenced by the nature of the cation. For instance, in the series from LiPF₆ to KPF₆, small shifts in the Raman bands are observed, which are attributed to the differences in cation size and electronegativity. up.ac.zaup.ac.za Crystal symmetry distortions, particularly in LiPF₆, can cause otherwise IR-active modes (like the T₁ᵤ mode) to appear in the Raman spectrum. up.ac.zaup.ac.za
In ionic liquids such as 1-alkyl-3-methylimidazolium this compound ([CₙC₁im][PF₆]), the sharp and intense A₁g band of the PF₆⁻ anion at ~741 cm⁻¹ serves as a convenient spectroscopic probe. aip.orgpublish.csiro.au Studies on these systems reveal the existence of rotational isomers (conformers) of the cation, and the Raman bands associated with the anion remain distinct. publish.csiro.auacs.org
Table 1: Raman Vibrational Modes for this compound (PF₆⁻) in Various Compounds
| Compound/System | ν₁ (A₁g) (cm⁻¹) | ν₂ (E₉) (cm⁻¹) | ν₅ (T₂₉) (cm⁻¹) | Other Bands (cm⁻¹) | Reference |
| Anhydrous LiPF₆ | 745 | 475 | 571 | 560 (T₁ᵤ, IR-active) | rsc.org |
| [C₄C₁im][PF₆] (Ionic Liquid) | 741 | - | - | - | aip.org |
| [C₆C₁im][PF₆] (Ionic Liquid) | 741 | - | - | - | aip.org |
| [C₈C₁im][PF₆] (Ionic Liquid) | 741 | - | - | - | aip.org |
| Polypyrrole (PPY) doped with PF₆⁻ | - | - | - | Bands at 935, 1029, 1233, 1541 | researchgate.net |
Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are complementary to Raman spectroscopy, primarily detecting vibrations that involve a change in the molecule's dipole moment. For the centrosymmetric PF₆⁻ anion, the mutual exclusion rule dictates that vibrations active in the Raman spectrum are inactive in the IR spectrum, and vice versa. The primary IR-active modes for PF₆⁻ are the triply degenerate P-F stretch (ν₃, T₁ᵤ) and the triply degenerate F-P-F bend (ν₄, T₁ᵤ). researchgate.net
The strong P-F stretching vibration (ν₃) typically appears in the range of 830-845 cm⁻¹. researchgate.netrsc.org The F-P-F bending mode (ν₄) is observed at a lower frequency, around 558-560 cm⁻¹. up.ac.zaresearchgate.net The exact positions of these bands can provide information on ion-solvent and ion-pair interactions. For example, in ethylene (B1197577) carbonate-based electrolytes, the increase in LiPF₆ concentration leads to the appearance of shoulders around 820 and 860 cm⁻¹, which are attributed to the formation of Li⁺-PF₆⁻ ion pairs and aggregates. researchgate.net
FTIR is also a powerful tool for studying the thermal decomposition of this compound salts. When LiPF₆ decomposes in the presence of moisture, FTIR analysis of the evolved gases reveals the formation of phosphorus oxyfluoride (POF₃) and hydrogen fluoride (B91410) (HF). escholarship.orgescholarship.orgosti.gov In studies of electrolytes for lithium-ion batteries, FTIR can monitor changes in the solvent and salt bands, providing insight into solvation behavior and degradation pathways. researchgate.netresearchgate.net
Table 2: Key Infrared (IR) Absorption Bands for this compound (PF₆⁻)
| Compound/System | ν₃ (P-F Stretch) (cm⁻¹) | ν₄ (F-P-F Bend) (cm⁻¹) | Context/Observation | Reference |
| LiPF₆ (anhydrous) | ~826-845 | ~560 | Solid state | researchgate.net |
| Ru(en)₃₂ | - | - | Two very strong bands observed, suggesting a specific crystal structure. | cdnsciencepub.com |
| C₈mimPF₆ | 837 | 558 | Ionic liquid characterization | researchgate.net |
| LiPF₆ in EC/EMC | 838 | - | Band shifts indicate Li⁺-PF₆⁻ ion pair formation. | researchgate.net |
| NiL₂₂·2(C₂H₅OH)·H₂O | 845-833 (broad, strong) | - | Overlaps with ligand vibrations. | rsc.org |
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed on or very near to nanostructured metal surfaces, typically gold or silver. acs.org This technique is particularly useful for studying interactions at interfaces.
SERS has been employed to investigate the interaction of complex this compound-containing compounds with biological systems. For example, the interaction of bis(1,3-dihexylimidazole-2-yl) silver(I) this compound with Escherichia coli biofilms was studied using SERS. researchgate.netrsc.orgnih.gov The enhanced spectral features provided detailed information on the biochemical changes induced in the biofilm by the organometallic compound, helping to elucidate its mode of action. researchgate.netrsc.orgnih.gov This application highlights the ability of SERS to probe the complex interactions of this compound species in challenging biological environments, where the concentration of the analyte may be low. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound compounds in the solution state. While ³¹P and ¹⁹F NMR are used to directly probe the PF₆⁻ anion, ¹H and ¹³C NMR are used to characterize the associated cation, providing insights into cation-anion interactions.
¹H NMR spectroscopy is widely used to characterize the organic cations present in this compound salts, particularly in the field of ionic liquids. The chemical shifts of the protons on the cation are sensitive to their chemical environment, including interactions with the PF₆⁻ anion. nih.gov
In imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium this compound ([C₄mim][PF₆]), the proton on the C2 carbon of the imidazolium (B1220033) ring is particularly sensitive to hydrogen bonding interactions with the fluorine atoms of the PF₆⁻ anion. nih.govacs.org This sensitivity makes the C2-H proton a useful probe for studying the structure of the ionic liquid and any perturbations caused by solutes. nih.gov ¹H NMR studies, including spin-lattice relaxation time (T₁) measurements, have been used to investigate the dynamics of cations in the different crystalline polymorphic states of [C₄mim][PF₆]. acs.org These studies reveal details about segmental motions of the cation's alkyl group and the rotation of methyl groups. acs.org
¹³C NMR spectroscopy provides complementary information to ¹H NMR, offering detailed insights into the carbon framework of the cation in this compound compounds. The chemical shifts of the carbon atoms, like the proton shifts, are influenced by the electronic environment and interactions with the PF₆⁻ anion.
In studies of 1-alkyl-3-methylimidazolium this compound ionic liquids, ¹³C NMR spectra are used for structural confirmation and to probe cation-anion interactions. acs.orgua.pt For example, in the thermal decomposition of 1-ethyl-3-methylimidazolium (B1214524) this compound (EMImPF₆), ¹³C NMR analysis of the distillate confirmed the formation of 1-ethyl-3-methylimidazolium-2-pentafluorophosphate, with significant shifts observed for the carbon atoms of the imidazolium ring due to the change in the anion structure. mdpi.com Similarly, in novel triazine-functionalized tetra-imidazolium this compound salts, ¹³C NMR was essential for characterizing the complex cationic structure. up.ac.za
Table 3: Representative ¹³C NMR Chemical Shifts (δ) for Cations in this compound Salts
| Compound | Relevant Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |
| 1-ethyl-3-methylimidazolium-2-pentafluorophosphate | C4 | Shifted downfield by 0.4 | - | mdpi.com |
| 1-ethyl-3-methylimidazolium-2-pentafluorophosphate | C7 | Shifted downfield by 0.7 | - | mdpi.com |
| 1-ethyl-3-methylimidazolium-2-pentafluorophosphate | C8 | Shifted downfield by 1.0 | - | mdpi.com |
| 1-ethyl-3-methylimidazolium-2-pentafluorophosphate | C6 | Shifted downfield by 2.0 | - | mdpi.com |
| 1-ethyl-3-methylimidazolium-2-pentafluorophosphate | C5 | Shifted upfield by 0.7 | - | mdpi.com |
| Triazine-functionalized tetra-imidazolium salt | Imidazolium C2' | 123.6 | CD₃CN | up.ac.za |
| Triazine-functionalized tetra-imidazolium salt | Imidazolium C4'/C5' | 120.14 / 119.54 | CD₃CN | up.ac.za |
| Triazine-functionalized tetra-imidazolium salt | Triazine NCN | 126.0 | CD₃CN | up.ac.za |
¹⁹F NMR Applications
Fluorine-19 NMR is a highly sensitive technique for studying this compound species due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. aiinmr.com The chemical shift of the [PF₆]⁻ anion in ¹⁹F NMR spectra typically appears around -70 ppm to -76 ppm. rsc.org This region is well-separated from many other fluorine-containing compounds, making it a distinct diagnostic window.
A key feature of the ¹⁹F NMR spectrum of the [PF₆]⁻ anion is the coupling to the central phosphorus-31 nucleus (³¹P), which is also 100% naturally abundant with a spin of 1/2. This interaction splits the ¹⁹F signal into a doublet. man.ac.uk The one-bond coupling constant, denoted as ¹J(PF), is a valuable parameter and is typically around 711 Hz. man.ac.uk This coupling provides unambiguous evidence for the direct bond between phosphorus and fluorine.
The precise chemical shift and the ¹J(PF) coupling constant can be influenced by the surrounding chemical environment, including the nature of the counter-ion and the solvent. For instance, in studies of lithium this compound (LiPF₆) in carbonate-based electrolytes used in lithium-ion batteries, changes in salt concentration and solvent composition lead to shifts in the ¹⁹F signal and a decrease in the ¹J(PF) coupling constant. researchgate.net These changes indicate stronger interactions between the lithium cation (Li⁺) and the fluoride atoms of the [PF₆]⁻ anion. researchgate.net
Furthermore, ¹⁹F NMR is instrumental in monitoring the stability and decomposition of this compound salts. Hydrolysis of the [PF₆]⁻ anion under acidic conditions can be tracked by the emergence of new fluorine-containing species in the spectrum. In complex systems, such as supramolecular cages, ¹⁹F NMR can distinguish between encapsulated (endo) and free (exo) [PF₆]⁻ anions, which exhibit different chemical shifts. rsc.org For example, in an iron-based tetrahedral cage, the encapsulated [PF₆]⁻ anions show distinct signals from those in the bulk solution. rsc.org
Table 1: Representative ¹⁹F NMR Data for this compound Species
| Compound/System | Solvent | Chemical Shift (δ, ppm) | Coupling Constant (¹J(PF), Hz) | Comments |
| (4-Hydroxyphenyl)dimethylsulfonium this compound | CDCl₃ | ~ -70 | - | Confirms the presence of the [PF₆]⁻ anion. |
| [PF₆⁻⊂Fe₄L₂⁴]⁷⁺ (endo/exo) | CD₃CN | -76.0, -74.1 (endo); -73.6, -71.7 (exo) | Not reported | Distinguishes between encapsulated and free anions. rsc.org |
| NH₄PF₆ | H₂O | Not specified | 742.7 (at ambient pressure) | Used as an internal standard for high-pressure NMR studies. escholarship.org |
| KPF₆ | DMSO | Not specified | 711 | Demonstrates mutual P-F coupling. man.ac.uk |
³¹P NMR Applications
Complementing ¹⁹F NMR, Phosphorus-31 NMR is a powerful tool for the analysis of this compound compounds. oxinst.com The ³¹P nucleus in the highly symmetric octahedral [PF₆]⁻ anion experiences a unique chemical environment, resulting in a characteristic signal in the ³¹P NMR spectrum.
The chemical shift of the [PF₆]⁻ anion in ³¹P NMR is typically observed in the region of -144 to -145 ppm relative to a phosphoric acid standard. science-and-fun.de A defining characteristic of this spectrum is the splitting of the ³¹P signal into a septet (a pattern of seven lines). man.ac.uk This splitting arises from the coupling of the central phosphorus atom to the six equivalent fluorine atoms (n=6, I=1/2), following the 2nI+1 rule. man.ac.uk The intensity ratio of the peaks in the septet ideally follows the binomial distribution of 1:6:15:20:15:6:1. oxinst.com
The one-bond phosphorus-fluorine coupling constant, ¹J(PF), obtained from the ³¹P NMR spectrum is identical to that measured in the ¹⁹F NMR spectrum, a principle known as mutual coupling. man.ac.uk This value is consistently around 711 Hz in various environments. man.ac.uk
³¹P NMR is particularly useful for studying the purity and degradation of this compound-based materials, such as those used in battery electrolytes. oxinst.com For example, the exposure of LiPF₆ to moisture leads to hydrolysis, forming species like difluorophosphoric acid (OP(F)₂(OH)). This degradation product can be detected in the ³¹P NMR spectrum as a new triplet signal, due to coupling with two fluorine atoms, clearly distinct from the septet of the intact [PF₆]⁻ anion. oxinst.com
Moreover, ³¹P NMR has been employed to investigate the rotational dynamics of the [PF₆]⁻ anion in different states of matter. Studies on the ionic liquid 1-butyl-3-methylimidazolium this compound ([C₄mim][PF₆]) using ³¹P NMR line shape analysis and relaxation time measurements have revealed that the [PF₆]⁻ anion undergoes isotropic rotation in both crystalline and liquid phases. nih.gov
Table 2: Typical ³¹P NMR Data for the this compound Anion
| Compound/System | Solvent | Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (¹J(PF), Hz) |
| (4-Hydroxyphenyl)dimethylsulfonium this compound | CDCl₃ | -144.2 | Heptet | 711 |
| [PF₆]⁻ anion (general) | Not specified | ~ -145 | - | - |
| KPF₆ | DMSO | Not specified | Septet | 711 |
| LiPF₆ | Not specified | Not specified | Septet (1:6:15:20:15:6:1) | Not specified |
X-ray Diffraction (XRD) and Crystallography of this compound Compounds
X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in solid-state this compound compounds. These methods provide definitive information on bond lengths, bond angles, and crystal packing, which are crucial for understanding the structure-property relationships of these materials.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the gold standard for obtaining detailed structural information of crystalline this compound salts. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of the atomic positions within the crystal lattice.
For this compound compounds, single-crystal XRD confirms the octahedral geometry of the [PF₆]⁻ anion. The phosphorus-fluorine (P-F) bond lengths are typically found to be in the range of 1.58 to 1.61 Å, and the F-P-F bond angles are close to the ideal 90° and 180° for an octahedron. The exact bond parameters can be slightly influenced by the nature of the cation and packing forces within the crystal.
Powder X-ray Diffraction (PXRD) and Rietveld Refinement
Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of polycrystalline materials. Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.
PXRD is widely used for phase identification of this compound compounds by comparing the experimental diffraction pattern to databases of known materials. It is also essential for assessing the crystallinity and purity of bulk samples.
For more detailed structural analysis from powder data, Rietveld refinement is employed. This is a powerful computational method where a calculated PXRD pattern, based on a structural model (including lattice parameters, atomic positions, and site occupancies), is fitted to the experimental pattern. By minimizing the difference between the calculated and observed patterns, one can refine the crystal structure of the material.
Rietveld refinement of PXRD data has been successfully applied to various this compound salts to determine their crystal structures, especially when growing suitable single crystals is not feasible. This method is valuable for studying phase transitions as a function of temperature or pressure and for determining the lattice parameters of new materials.
Mass Spectrometry Techniques for this compound Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of compounds and to gain insights into their stoichiometry and fragmentation patterns. For ionic compounds like hexafluorophosphates, soft ionization techniques are particularly useful.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of ionic and polar molecules, including this compound salts. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that can be analyzed by the mass spectrometer.
For this compound compounds, ESI-MS is typically used in both positive and negative ion modes. In the positive ion mode, the cation associated with the [PF₆]⁻ anion is detected. For a compound with a generic cation [C]⁺, the spectrum would show a peak corresponding to [C]⁺. This is often used to confirm the stoichiometry of the salt by identifying the mass of the cationic part.
In the negative ion mode, the this compound anion itself can be detected at an m/z corresponding to its molecular weight (approximately 144.96 Da). However, due to its high stability, it is more common to observe adducts or clusters in the gas phase. For example, in the analysis of supramolecular assemblies, ESI-MS can detect ions corresponding to the host-guest complex with one or more [PF₆]⁻ anions attached. rsc.org The observation of species like {[Cage] + n(PF₆)}⁽⁸⁻ⁿ⁾⁺ provides valuable information about the stoichiometry of the complex and the encapsulation of the anion. rsc.org
ESI-MS is also a valuable tool for monitoring chemical reactions, such as anion exchange, and for identifying the products of such reactions.
Gas Chromatography/Electron Ionization Mass Spectrometry (GC/EI-MS)
Gas Chromatography/Electron Ionization Mass Spectrometry (GC/EI-MS) serves as a powerful tool for the analysis of volatile and semi-volatile decomposition products of this compound-based materials, particularly in the context of lithium-ion battery electrolytes. rsc.orgresearchgate.net This technique separates compounds in a gaseous mobile phase and then bombards them with electrons, causing fragmentation into characteristic ions that are detected by their mass-to-charge ratio. spectroscopyonline.comnih.govtofwerk.com
In studies of thermally decomposed lithium-ion battery electrolytes, such as 1 M lithium this compound (LiPF₆) in a mixture of ethylene carbonate and ethyl methyl carbonate, GC-MS is instrumental in identifying and quantifying organophosphate byproducts. rsc.orgresearchgate.net For instance, the formation of non-ionic species like dimethyl fluorophosphate (B79755) (DMPF) and diethyl fluorophosphate (DEPF) has been systematically quantified using this method. rsc.orgresearchgate.net The process typically involves diluting the aged electrolyte sample, separating the solid LiPF₆ through centrifugation, and then injecting the solution into the GC-MS system. rsc.orgresearchgate.net An electron impact ionization mode with a filament voltage of 70 eV is commonly used. rsc.orgresearchgate.net
Quantitative analysis is often achieved through external calibration with synthesized standards. rsc.orgresearchgate.net For example, specific mass fragments are used for calibration, such as m/z 98 for DMPF and m/z 113 for DEPF. rsc.org This approach allows for the determination of detection and quantification limits for these decomposition products. rsc.org
Surface Analysis Techniques for this compound-Containing Materials
High-Resolution Rutherford Backscattering Spectroscopy (HRBS)
High-Resolution Rutherford Backscattering Spectroscopy (HRBS) is a quantitative, non-destructive surface analysis technique that provides elemental depth profiles with sub-nanometer resolution. aip.orgaip.orgnih.gov This method is particularly insightful for studying the surface structure of materials like ionic liquids containing the this compound anion. aip.orgaip.orgnih.govresearchgate.net
In a study of 1-butyl-3-methylimidazolium this compound ([bmim][PF₆]), HRBS was used to probe the elemental distribution at the liquid-vacuum interface. aip.orgaip.orgnih.gov By simulating the observed HRBS spectrum, researchers derived depth profiles for each element. The results indicated that the butyl chains of the cation protrude towards the vacuum. aip.orgaip.orgnih.gov Conversely, the phosphorus and fluorine profiles, corresponding to the this compound anion, showed a broader peak at a depth of approximately 0.3 nm, suggesting that the anions are located near the imidazolium rings in the subsurface layer. aip.orgnih.gov
HRBS has also been employed to investigate thin-film solid-state batteries, where it can determine the thickness and composition of the various layers, including those containing this compound-related species. aip.orgnii.ac.jpresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) and Depth Profiling
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nanometers of a material's surface. wikipedia.orgcovalentmetrology.com When combined with ion beam etching, XPS can perform depth profiling to characterize thin films and interfaces. eag.comthermofisher.commeasurlabs.com
XPS is extensively used to analyze the solid electrolyte interphase (SEI) layer that forms on the electrodes of lithium-ion batteries, where LiPF₆ is a common electrolyte salt. uri.eduacs.orgkratos.comresearchgate.net The analysis of the F 1s, P 2p, C 1s, and O 1s spectra provides detailed information about the chemical composition of the SEI. acs.org For example, in studies of the thermal decomposition of SEI components in the presence of LiPF₆, XPS has shown that the residual solids are predominantly composed of lithium fluoride (LiF). uri.eduacs.org The spectra are dominated by the F 1s and Li 1s peaks characteristic of LiF. acs.org
Depth profiling with XPS can reveal the distribution of different species within the SEI. thermofisher.comkratos.com For instance, it has been used to show that after charge/discharge cycles, the SEI layer is composed mainly of organic carbon materials, LiF, LixPFy, and lithium carbonate (Li₂CO₃). kratos.com By using higher energy X-ray sources, it's possible to determine the relative location of these components, for example, that LiF is formed closer to the anode, underneath the Li₂CO₃. kratos.com However, it is important to be aware of potential artifacts, such as the decomposition of SEI components under argon ion sputtering, which can lead to an overestimation of LiF. nih.gov
Thermal Analysis (TGA/DTG) of this compound Salts
Thermogravimetric Analysis (TGA) and its derivative (DTG) are key techniques for evaluating the thermal stability of this compound salts. osti.govescholarship.orgresearchgate.netresearchgate.net TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the stoichiometry of thermal decomposition reactions.
The thermal stability of LiPF₆, a critical component in lithium-ion battery electrolytes, has been extensively studied using TGA. osti.govescholarship.org Pure, anhydrous LiPF₆ is thermally stable up to 107°C in a dry, inert atmosphere. researchgate.net Its decomposition is a simple dissociation into solid lithium fluoride (LiF) and gaseous phosphorus pentafluoride (PF₅). researchgate.netmorressier.comdigitellinc.com The presence of moisture significantly lowers the decomposition temperature. escholarship.org TGA studies have shown that in the presence of 300 ppm of water, the onset of mass loss for LiPF₆ decreases by about 27 K. escholarship.org
TGA is also used to characterize other this compound salts. For example, the thermal decomposition of sodium this compound (NaPF₆) and potassium this compound (KPF₆) occurs at approximately 400°C and 600°C, respectively, yielding the corresponding alkali fluoride and PF₅ gas. google.comgoogle.com Studies on ionic liquids containing this compound, such as tetrabutylammonium (B224687) this compound (TBA-PF₆), have also utilized TGA to determine their decomposition temperatures. mdpi.com
Below is a table summarizing the decomposition temperatures of various this compound salts as determined by TGA.
| Compound | Decomposition Temperature (°C) | Decomposition Products | Source(s) |
| Lithium this compound (LiPF₆) | >107 (anhydrous) | LiF, PF₅ | researchgate.netmorressier.comdigitellinc.com |
| Sodium this compound (NaPF₆) | ~400 | NaF, PF₅ | google.comgoogle.com |
| Potassium this compound (KPF₆) | ~600 | KF, PF₅ | google.comgoogle.com |
| Tetrabutylammonium this compound (TBA-PF₆) | Varies | - | mdpi.com |
| Pyridinium (B92312) this compound (C₅H₅NHPF₆) | - | - | researchgate.net |
Advanced Applications of Hexafluorophosphate in Chemical Science and Engineering
Hexafluorophosphate-Based Ionic Liquids
This compound ([PF6]⁻) is a common anion used in the synthesis of ionic liquids (ILs), imparting specific properties that make them suitable for a variety of advanced applications in chemical science and engineering. These ILs are typically composed of a large, asymmetric organic cation, such as 1-alkyl-3-methylimidazolium, and the this compound anion. The resulting salts are often liquid at or near room temperature and exhibit unique characteristics, including low vapor pressure, high thermal stability, and tunable physicochemical properties.
As Solvents in Organic Reactions and Polymerization Processes
This compound-based ionic liquids have emerged as versatile and environmentally benign solvent systems for a wide range of organic reactions and polymerization processes. Their non-volatile nature, high polarity, and ability to dissolve a diverse array of organic and inorganic compounds make them attractive alternatives to traditional volatile organic solvents.
One of the most extensively studied this compound ILs is 1-butyl-3-methylimidazolium this compound ([BMIM][PF6]). It has been successfully employed as a reaction medium for various catalytic transformations. For instance, it serves as an efficient medium for the ring-closing metathesis of dienes and enynes using a recyclable ruthenium carbene complex. Other notable applications include the nickel(II)-acetylacetonate catalyzed oxidation of aromatic aldehydes to their corresponding acids and the lipase-catalyzed enantioselective acylation of allylic alcohols. Furthermore, the allylation of aldehydes with tetraallylstannane to produce homoallylic alcohols proceeds effectively in [BMIM][PF6]. The palladium-catalyzed alkoxycarbonylation of aryl bromides and iodides has also shown improved reactivity in both [BMIM][BF4] and [BMIM][PF6]. scispace.com In the context of Diels-Alder reactions, scandium triflate catalysis in [BMIM][PF6] has demonstrated high product yields. scispace.com
In the realm of polymerization, this compound ILs have been shown to influence reaction kinetics and polymer properties. The free-radical polymerization of methyl methacrylate (MMA) in 1-butyl-3-methylimidazolium this compound has been reported to yield high-molecular-mass poly(methyl methacrylate) with high yields. researchgate.net The high viscosity of the ionic liquid medium can lead to a reduction in the termination rate, contributing to higher molecular weights and increased polymer yields. rsc.org Studies on the pulsed laser polymerization of MMA in similar ILs have indicated that both the propagation and termination steps are significantly influenced by the high polarity and viscosity of the medium, respectively. rsc.org
Atom Transfer Radical Polymerization (SARA ATRP) of methyl acrylate has been investigated in a mixture of 1-butyl-3-methylimidazolium this compound and dimethyl sulfoxide (B87167) (DMSO), revealing a synergistic effect that leads to very fast polymerization rates and polymers with low dispersity. acs.org The choice of counter-anion in polymerized ionic liquids (PILs) also plays a crucial role in their properties. For instance, PILs with a this compound counter-anion exhibit a glass transition temperature (Tg) of -18 °C. osti.gov
Table 1: Examples of Organic Reactions Catalyzed in the Presence of 1-Butyl-3-methylimidazolium this compound ([BMIM][PF6])
| Reaction | Catalyst | Key Findings |
|---|---|---|
| Ring-Closing Metathesis | Ruthenium Carbene Complex | Efficient reaction medium, catalyst is recyclable. |
| Oxidation of Aromatic Aldehydes | Nickel(II)-acetylacetonate | Effective conversion to corresponding acids. |
| Enantioselective Acylation | Lipase | Successful acylation of allylic alcohols. |
| Allylation of Aldehydes | Tetraallylstannane | Yields homoallylic alcohols. |
| Diels-Alder Reaction | Scandium Triflate | High product yields observed. scispace.com |
| Supplemental Activator and Reducing Agent Atom Transfer Radical Polymerization (SARA ATRP) of Methyl Acrylate | Sodium Dithionate and CuBr2/Me6TREN | Synergistic effect with DMSO, leading to fast polymerization and low dispersity polymers. acs.org |
As Electrolytes in Advanced Electrochemical Systems
The unique properties of this compound-based compounds, particularly their salts, have positioned them as critical components in advanced electrochemical systems, most notably in lithium-ion batteries. Lithium this compound (LiPF6) is a cornerstone electrolyte salt in the vast majority of commercial lithium-ion batteries. chemicalbook.comchemategroup.com Its widespread use stems from a combination of favorable characteristics, including high ionic conductivity, a wide electrochemical stability window, and good solubility in the organic carbonate solvents typically used in battery electrolytes. powdernano.comresearchgate.net
A key aspect of LiPF6's function is its role in the formation of a stable solid electrolyte interphase (SEI) on the anode. This protective layer is crucial for preventing the continuous decomposition of the electrolyte and ensuring the long-term cyclability of the battery. powdernano.com The thermal stability of LiPF6 is an important consideration for battery safety, as it can decompose at elevated temperatures (above 200°C) to release potentially hazardous gases. chemicalbook.com
Ionic liquids containing the this compound anion have also been explored as electrolytes or co-solvents in electrochemical devices. These materials offer advantages such as negligible vapor pressure and non-flammability, which can enhance the safety of energy storage systems. For example, polymerized ionic liquids (PILs) with this compound counter-anions have been synthesized and their ionic conductivity studied, showing a strong dependence on the nature of the counter-ion. osti.govornl.gov
Table 2: Key Properties of Lithium this compound (LiPF6) as a Battery Electrolyte
| Property | Value/Characteristic | Significance |
|---|---|---|
| Ionic Conductivity | 8–12 mS/cm (in solution at room temperature) powdernano.com | Enables efficient transport of lithium ions between electrodes. powdernano.com |
| Electrochemical Window | 0–4.5 V (vs. Li/Li⁺) powdernano.com | Allows for compatibility with high-voltage cathode materials. powdernano.com |
| Solubility | Highly soluble in organic carbonate solvents (EC, DEC, DMC). powdernano.com | Facilitates the preparation of high-concentration electrolyte solutions. |
| SEI Formation | Plays a crucial role in forming a stable protective layer on the anode. powdernano.com | Enhances battery cycle life and stability. powdernano.com |
| Thermal Stability | Decomposes at approximately 200°C. chemicalbook.com | A critical factor for battery safety and thermal management. |
In Separation Technologies and Extraction Processes
This compound-based ionic liquids are effective solvents in various separation and extraction technologies due to their tunable properties and ability to form biphasic systems with common solvents like water. Their application spans liquid-liquid extraction of organic compounds and metal ions, as well as gas separation using supported liquid membranes.
In liquid-liquid extraction, the partitioning of solutes between an aqueous phase and a this compound IL is influenced by the solute's hydrophobicity and charge. For instance, 1-butyl-3-methylimidazolium this compound ([BMIM][PF6]) has been shown to be a suitable replacement for volatile organic solvents in the extraction of simple, substituted-benzene derivatives from water. semanticscholar.org The extraction efficiency can be tuned by modifying the alkyl chain length of the cation; longer alkyl chains generally lead to increased hydrophobicity and enhanced mass transfer between phases. hw.ac.uk For example, 1-octyl-3-methylimidazolium this compound ([C8Mim][PF6]) has demonstrated excellent capabilities for extracting polycyclic aromatic hydrocarbons. hw.ac.uk The nature of the cation also plays a role, with imidazolium-based ILs often showing higher extraction efficiencies for certain pollutants compared to pyridinium (B92312), phosphonium, or ammonium-based ILs with the same anion. hw.ac.uk
Supported liquid membranes (SLMs) incorporating this compound ILs are being explored for gas separation. In these systems, a porous membrane support is impregnated with the ionic liquid, which acts as a selective barrier for gas transport. The negligible vapor pressure of ILs makes them more stable in SLMs compared to conventional organic solvents. researchgate.net this compound ILs have been tailored to dissolve CO2 for its separation from gas mixtures. researchgate.net The viscosity of the IL is an important factor in the stability of SLMs, with more viscous ILs like those containing the this compound anion showing good retention within the membrane pores. researchgate.net
Table 3: Applications of this compound Ionic Liquids in Separation Processes
| Application | Ionic Liquid Example | Key Findings |
|---|---|---|
| Liquid-Liquid Extraction of Organic Compounds | 1-Butyl-3-methylimidazolium this compound ([BMIM][PF6]) | Effective for extracting substituted-benzene derivatives from water based on hydrophobicity. semanticscholar.org |
| Liquid-Liquid Extraction of Polycyclic Aromatic Hydrocarbons | 1-Octyl-3-methylimidazolium this compound ([C8Mim][PF6]) | Demonstrates excellent extraction abilities. hw.ac.uk |
| Gas Separation (CO2) | Various this compound ILs | Tailored to dissolve CO2 for separation in supported liquid membranes. researchgate.net |
In Bio-catalysis and Enzyme Reactions
This compound-based ionic liquids have been investigated as media for biocatalytic reactions, offering a non-aqueous environment that can influence enzyme activity, stability, and enantioselectivity. The choice of the ionic liquid, including the this compound anion, can significantly impact the performance of enzymes.
Lipases are a class of enzymes that have been frequently studied in this compound ILs. For example, lipase-catalyzed enantioselective acylation of allylic alcohols has been successfully carried out in 1-butyl-3-methylimidazolium this compound ([BMIM][PF6]). In a study on the transesterification reaction catalyzed by Novozym® 435, the use of [BMIM][PF6] as the reaction medium resulted in high conversion and enantiomeric excess of the product and substrate after a short reaction time. taylorandfrancis.com
The properties of the ionic liquid, such as its hydrophobicity, can affect the enzyme's catalytic efficiency. Hydrophobic ionic liquids like [BMIM][PF6] can provide a favorable microenvironment for certain enzymatic reactions. However, the interaction between the ionic liquid and the enzyme is complex and can lead to either stabilization or destabilization of the enzyme's structure. nih.gov The specific effects of ions on enzyme activity and stability are an active area of research, with the aim of designing ionic liquids that are optimal for specific biocatalytic applications. nih.gov
It has been observed that the cation and anion of the ionic liquid can alter the physicochemical properties of the medium, which in turn influences the enzyme's structure, activity, and stability. nih.gov Strategies to improve enzyme performance in ionic liquids include enzyme immobilization and chemical modification. rsc.org
Table 4: Enzyme-Catalyzed Reactions in this compound-Based Ionic Liquids
| Enzyme | Reaction | Ionic Liquid | Key Observations |
|---|---|---|---|
| Lipase | Enantioselective acylation of allylic alcohols | 1-Butyl-3-methylimidazolium this compound ([BMIM][PF6]) | Successful reaction in the ionic liquid medium. |
| Novozym® 435 (immobilized lipase) | Transesterification | 1-Butyl-3-methylimidazolium this compound ([BMIM][PF6]) | High conversion (75.03%) and enantiomeric excess (eeP = 30.3%, eeS = 91.14%) achieved in 1 hour. taylorandfrancis.com |
Tuning Water Miscibility of Ionic Liquids through Cation Functionalization
The water miscibility of this compound-based ionic liquids, which are typically hydrophobic, can be tuned by functionalizing the organic cation. This ability to modify the properties of the ionic liquid is a key advantage of this class of solvents, allowing for the design of task-specific ILs.
The poor water miscibility of 1-alkyl-3-methylimidazolium this compound ILs is primarily due to the this compound anion. researchgate.net However, by introducing hydrophilic functional groups, such as ether linkages, into the alkyl chain of the imidazolium (B1220033) cation, the water miscibility can be significantly enhanced. researchgate.net
For example, the synthesis of 1-alkyl ether-3-methylimidazolium this compound ionic liquids has been shown to lead to improved water miscibilities. A notable example is 1-triethylene glycol monomethyl ether-3-methylimidazolium this compound, which exhibited a strongly increased water miscibility range at 30 °C. This miscibility was further improved in the presence of ethanol as a cosolvent. researchgate.net Furthermore, this particular ionic liquid achieved complete water miscibility at a slightly elevated temperature of 50 °C. researchgate.net
This ability to tune water miscibility through cation functionalization opens up new potential applications for this compound-based ILs, particularly in processes where controlled water content is important, such as in certain catalytic reactions or separation processes.
Role in Carbon Dioxide (CO₂) Capture and Solubility
This compound-based ionic liquids have been investigated for their potential in carbon dioxide (CO₂) capture, a critical technology for mitigating greenhouse gas emissions. The solubility of CO₂ in these ionic liquids is a key parameter in determining their effectiveness for this application.
Studies on the solubility of CO₂ in 1-butyl-3-methylimidazolium this compound ([BMIM][PF6]) have shown that CO₂ has a significant solubility in this ionic liquid. The solubility of CO₂ in [BMIM][PF6] increases with increasing pressure and decreases with increasing temperature. acs.org This temperature dependence is advantageous for CO₂ capture processes, as the CO₂ can be absorbed at lower temperatures and then desorbed at higher temperatures for regeneration of the ionic liquid.
The solubility of gases in ionic liquids is influenced by the nature of both the cation and the anion. While [BMIM][PF6] has been a benchmark for such studies, research has also explored other this compound-based ILs. For instance, a poly(ionic liquid), poly[(p-vinylbenzyl) trimethylammonium this compound], has demonstrated a remarkably high CO₂ absorption capacity. rsc.org
Table 5: Solubility of Carbon Dioxide (CO₂) in 1-Butyl-3-methylimidazolium this compound ([BMIM][PF6]) at Various Temperatures and Pressures
| Temperature (K) | Pressure (MPa) | CO₂ Solubility (mole fraction) |
|---|---|---|
| 283.15 | ~1.0 | ~0.35 |
| 298.15 | ~1.0 | ~0.25 |
| 323.15 | ~1.0 | ~0.15 |
| 348.15 | ~1.0 | ~0.10 |
| 298.15 | ~0.2 | ~0.05 |
| 298.15 | ~0.5 | ~0.15 |
| 298.15 | ~1.5 | ~0.35 |
| 298.15 | ~2.0 | ~0.45 |
(Data estimated from graphical representations in the cited source) acs.org
This compound in Catalysis and Organic Transformations
The role of the this compound anion in catalysis is multifaceted. Its non-coordinating nature is crucial in stabilizing cationic catalytic species without interfering with their activity, while its presence can also influence reaction kinetics and catalyst stability.
This compound salts are integral to a variety of organic transformations, often as part of the catalyst structure or as a photoactivated initiator.
Hydrogenation: In the asymmetric hydrogenation of olefins using cationic iridium-PHOX catalysts, the counter-anion has a profound effect on reaction kinetics and catalyst performance. While this compound salts lead to respectable reaction rates, they are lower than those observed with more weakly coordinating anions like BArF⁻. The PF₆⁻-containing catalyst is also noted to suffer from deactivation during the reaction and exhibits significant sensitivity to moisture, particularly at low catalyst loadings nih.gov. A kinetic study revealed a first-order rate dependence on hydrogen pressure for both BArF⁻ and PF₆⁻ salts nih.gov. However, the rate dependence on alkene concentration differed significantly, with the this compound catalyst showing a rate order of approximately 1 at low concentrations nih.gov.
Polymerization: Triarylsulfonium this compound salts have been identified as effective, inexpensive organic photocatalysts for atom transfer radical polymerization (ATRP) of methacrylate monomers. This system allows for temporal control, as the polymerization does not proceed without light irradiation nih.gov. These catalysts have been used to prepare well-defined polymers with targeted molecular weights and narrow polydispersity indices, as well as for creating block copolymers and polymer brushes on silicon wafers nih.gov. Similarly, these salts act as photoactivated acidic catalysts for the ring-opening polymerization of various cyclic monomers, such as δ-valerolactone and L-lactide, under UV irradiation acs.orgresearchgate.net.
Oxidation: In a significant advancement for green hydrogen production, this compound has been used as an electrolyte additive to enable durable, high-current-density seawater oxidation. Direct electrolysis of seawater is typically hindered by anode degradation from high chloride concentrations. The addition of PF₆⁻ to the electrolyte allows a NiFe layered double hydroxide (B78521) (LDH) anode to operate for over 5,000 hours at 1 A cm⁻² nih.gov. Under the applied electric field, the PF₆⁻ anions intercalate into the LDH interlayers and adsorb onto the electrode surface. This dual action blocks chloride access to the active sites and stabilizes the catalyst structure, preventing corrosion and enabling efficient oxygen evolution nih.gov.
Cross-coupling: In palladium-catalyzed cross-coupling reactions, which are fundamental to forming carbon-carbon and carbon-heteroatom bonds, the active catalytic species is often a cationic Pd(0) or Pd(II) complex. This compound is frequently used as the counter-anion for palladium precatalysts or for phosphine (B1218219) ligands (e.g., P(t-Bu)₃·HBF₄, a related tetrafluoroborate (B81430) salt) used to generate the active catalyst nih.gov. The primary role of the bulky, non-coordinating PF₆⁻ anion is to maintain the cationic nature of the palladium center, preventing the formation of inactive bridged dimers and ensuring that coordination sites remain available for the substrates in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination) nih.gov.
The influence of the counter-ion is a central theme in modern organocatalysis and supramolecular chemistry, where weak interactions are harnessed to achieve high selectivity.
In Organocatalysis: The concept of Asymmetric Counteranion-Directed Catalysis (ACDC) highlights the importance of the anion in creating a specific chiral environment around a cationic catalyst nih.gov. While much of the research in this area focuses on chiral anions, the principle underscores the importance of ion pairing in asymmetric synthesis. In systems using a chiral cation, a non-coordinating anion like this compound is beneficial as it forms a tight ion pair that can enforce a particular conformation on the substrate without interfering with the catalytic center nih.govnih.gov. This strategy, termed "Counterion Enhanced Organocatalysis," relies on the synergistic effects between the cation and anion to enhance selectivity nih.gov.
In Supramolecular Catalytic Systems: this compound-based ionic liquids are key components in creating self-assembled catalytic systems. For instance, a microemulsion formed from 1-butyl-3-methylimidazolium this compound, water, and a surfactant can serve as a nanoreactor for enzymes like lignin (B12514952) peroxidase, providing a suitable hydrophobic environment for optimal catalytic activity mdpi.com. Furthermore, complex supramolecular photocatalysts, composed of Ruthenium(II) photosensitizers and Rhenium(I) catalytic subunits for CO₂ reduction, have been prepared and studied as their this compound salts nih.gov. The stability and architecture of these complex systems are influenced by weak, charge-assisted C-H---F hydrogen bonds between the organic cations and the PF₆⁻ anion, which contribute significantly to the cohesion of the supramolecular structure.
This compound in Materials Science and Advanced Materials Synthesis
This compound salts, particularly those forming ionic liquids and polymer electrolytes, are enabling the creation of a new generation of advanced materials with tailored properties for diverse engineering applications.
The incorporation of this compound into polymers and liquid crystals allows for the development of materials with unique thermal and electrochemical properties.
Ionic Liquid Crystals: A series of novel this compound salts based on N,N′-dialkylimidazolium and N-alkylpyridinium cations have been shown to exhibit liquid crystalline behavior. These materials are mesogenic, meaning they display intermediate phases (liquid crystal phases) between the crystalline solid and the isotropic liquid states. The temperature range over which this behavior is observed increases with the length of the alkyl chain on the cation.
Solid Polymer Electrolytes: In the quest for safer, all-solid-state lithium metal batteries, solid polymer electrolytes (SPEs) are being extensively developed. Polyethylene oxide (PEO)-based SPEs containing potassium this compound (KPF₆) as an additive have shown promise. The KPF₆ helps to suppress the growth of lithium dendrites, a major failure mechanism in lithium metal batteries, leading to improved performance and stability.
| Material Class | This compound Compound Example | Key Property | Application |
| Ionic Liquid Crystals | 1-Dodecyl-3-methylimidazolium this compound | Mesogenicity | Display technologies, sensors |
| Solid Polymer Electrolytes | Polyethylene oxide (PEO) with KPF₆ | Ionic conductivity, Li-dendrite suppression | All-solid-state lithium batteries |
This compound-containing ionic liquids and salts are used as structure-directing agents, solvents, or functional components in the synthesis of advanced nanocomposites.
Polymer-Nanoparticle Composites: A composite material for ammonia sensing was developed by embedding 1,2-naphthoquinone-4-sulfonic acid into a polydimethylsiloxane (PDMS) polymer matrix doped with silica nanoparticles and the ionic liquid 1-methyl-3-octylimidazolium this compound. The ionic liquid enhances the performance and sensitivity of the sensor. Similarly, gel polymer electrolytes for lithium-sulfur batteries have been fabricated by trapping lithium this compound in a polymer matrix composed of PVDF-HFP, PMMA, and montmorillonite nanoclay.
Ionic Liquid-MOF Composites: Composite materials combining ionic liquids (ILs) with metal-organic frameworks (MOFs) are being explored for applications like gas separation. Theoretical studies on the diffusion of 1-butyl-3-methylimidazolium this compound ([C₄mim][PF₆]) into the pores of ZIF-8, a common MOF, have shown that the interactions between the ionic liquid and the framework create new adsorption sites, which can significantly increase the selectivity for CO₂ separation from N₂.
This compound salts are playing a crucial role as interface modifiers and electrolyte components in high-performance electronic and optoelectronic devices, most notably in next-generation solar cells.
Perovskite Solar Cells (PSCs): The efficiency and stability of PSCs are often limited by defects at the surface of the perovskite material and at the interfaces between layers. Various organic this compound salts have been successfully used to passivate these defects.
1-butyl-3-methylimidazolium this compound (BMIMPF₆) , when applied to the perovskite surface, can passivate uncoordinated Pb²⁺ defects and compensate for iodide vacancies, leading to improved power conversion efficiency (PCE) nih.gov.
Tetrabutylammonium (B224687) this compound (TBAPF₆) modifies the interface between the perovskite and the hole transport layer (Spiro-OMeTAD). The TBA⁺ and PF₆⁻ ions interact with iodide and Pb²⁺ vacancies, respectively, which improves carrier transport, enhances moisture resistance, and boosts the PCE from 20.94% to 23.88% nih.gov.
Potassium this compound (KPF₆) , when used as an additive in full-printed mesoscopic PSCs, improves the quality of the perovskite film and passivates interface defects, increasing the PCE from 19.66% to 21.39% and enhancing long-term stability nih.gov.
Tetramethylammonium this compound (TMAPF₆) is used to modify the SnO₂/perovskite interface, where it fills both oxygen vacancies in the SnO₂ and ion vacancies in the perovskite, resulting in a PCE of 21.43% compared to 19.32% for the control device nih.gov.
Flexible Batteries and OLEDs: A flexible lithium-ion battery has been demonstrated using a cross-linked poly(vinylidene fluoride-co-hexafluoropropene) (PVDF-co-HFP) gel polymer electrolyte. This gel is created by impregnating the polymer matrix with a liquid electrolyte containing lithium this compound (LiPF₆). The resulting flexible battery was successfully integrated with a flexible organic light-emitting diode (OLED), showcasing its potential for wearable and mobile electronics.
| Device | This compound Compound | Function | Performance Improvement |
| Perovskite Solar Cell | Tetrabutylammonium this compound (TBAPF₆) | Interface Modification | PCE increased from 20.94% to 23.88% nih.gov |
| Perovskite Solar Cell | Potassium this compound (KPF₆) | Additive / Defect Passivation | PCE increased from 19.66% to 21.39% nih.gov |
| Perovskite Solar Cell | Tetramethylammonium this compound (TMAPF₆) | Interface Modification | PCE increased from 19.32% to 21.43% nih.gov |
| Flexible Battery | Lithium this compound (LiPF₆) | Gel Polymer Electrolyte | Enables flexible battery operation for OLEDs |
Applications in Optical Deposition and Alloying Metals
This compound salts, particularly within the framework of ionic liquids (ILs), are increasingly being utilized in the electrodeposition of metals and alloys critical for optical technologies. Ionic liquids are salts with low melting points (<100 °C) that serve as environmentally friendly "green solvents" due to their low vapor pressure, high thermal stability, and non-flammability. The this compound anion (PF6−) is a common component of these ILs, paired with large organic cations such as 1-butyl-3-methylimidazolium ([BMIM]+) to form ILs like [BMIM][PF6].
These this compound-containing ILs function as electrolytes in processes for depositing thin films of metals and alloys. The unique properties of these ILs allow for the controlled deposition of materials that are otherwise difficult to process in traditional aqueous or organic solvents researchgate.net. This is particularly relevant for reactive metals and refractory elements used in high-technology applications, including the manufacturing of optical coatings colab.wspharmafocusasia.com.
Research has demonstrated the utility of imidazolium-based ILs with this compound anions for the extraction and deposition of various metals. For instance, 1-butyl-3-methylimidazolium this compound has been effectively used in the liquid-liquid extraction of metallic ions like Ni2+ and Pb2+ from aqueous solutions, a crucial step preceding deposition researchgate.net. The electrodeposition process in these molten salts can be tailored to produce alloy coatings with specific properties required for optical components, such as mirrors, filters, and other optical devices colab.wspharmafocusasia.com. The ability to create uniform, thin layers of metal alloys is essential for fabricating materials with desired reflectivity, conductivity, and durability for optical applications.
Table 1: Examples of this compound-Containing Ionic Liquids in Metal Deposition
| Ionic Liquid (IL) | Cation | Anion | Application |
| [BMIM][PF6] | 1-butyl-3-methylimidazolium | This compound | Extraction and deposition of Ni2+ and Pb2+ researchgate.net |
| [DEIm][PF6] | Diethyl imidazolium | This compound | Supported on MOF-5 as a catalyst nih.gov |
| Various | Imidazolium-based | This compound | General "green solvents" for electrodeposition researchgate.net |
Bio-related and Pharmaceutical Applications of this compound
The unique physicochemical properties of ionic liquids (ILs) containing the this compound anion have positioned them as valuable tools in pharmaceutical sciences, particularly in drug formulation and delivery. Many active pharmaceutical ingredients (APIs) suffer from poor water solubility, which hinders their development and therapeutic efficacy. ILs are explored as alternative solvents and formulation components to overcome this challenge acs.orgacs.org.
This compound-based ILs, such as 1-butyl-3-methylimidazolium this compound ([C4C1im][PF6]), can act as versatile solvents in the synthesis of pharmaceutical compounds chemrxiv.org. More importantly, they are being investigated as drug delivery systems. By pairing a drug molecule (acting as a cation or anion) with a suitable counterion, an "API-IL" can be formed, transforming a solid drug into a liquid salt. This can significantly enhance the drug's solubility and improve its potential for administration via different routes scispace.com.
Furthermore, ILs can be formulated into advanced drug delivery vehicles like nanoparticles, micelles, and microemulsions acs.orgacs.org. These systems can encapsulate poorly soluble drugs, control their release, and target specific sites within the body. The "designability" of ILs, allowing for the fine-tuning of properties like lipophilicity by selecting specific cation-anion pairs (including this compound), is a key advantage in creating tailored drug delivery solutions acs.orgscispace.com.
Table 2: Applications of this compound ILs in Pharmaceutical Formulations
| Application Area | Function of this compound IL | Example IL Component | Key Benefit |
| Drug Synthesis | Reaction solvent | [C4C1im][PF6] | Improved reaction yields and greener processing chemrxiv.org |
| Solubility Enhancement | Formation of API-ILs | Various | Converts solid APIs into more soluble liquid forms scispace.com |
| Drug Delivery Systems | Carrier in nanoparticles/micelles | Various | Controlled release and targeted delivery of drugs acs.orgacs.org |
The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612) (D), in drug molecules can significantly improve their metabolic stability and pharmacokinetic profiles. This process, known as deuteration, is a key strategy in modern drug development pharmafocusasia.comresearchgate.net. The this compound anion has been shown to play a crucial role in novel and efficient methods for the deuteration of aromatic compounds, which are common structures in pharmaceuticals.
One innovative, metal-free method utilizes catalytic amounts of a this compound salt in a fluorinated solvent system, specifically deuterated 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d1) and deuterium oxide (D2O), to achieve hydrogen isotope exchange (HIE) under mild, ambient conditions researchgate.netchemrxiv.org. Spectroscopic and theoretical studies reveal that the HFIP solvent activates the normally inert P-F bond of the this compound anion. This activation facilitates the in-situ formation of a highly reactive deuterating species (DPO2F2), which then efficiently triggers the HIE on a wide range of aromatic and heterocyclic compounds researchgate.netchemrxiv.org. This method provides a powerful platform for accessing deuterated building blocks, drugs, and natural products with high levels of deuterium incorporation.
In a different approach, this compound serves as a crucial counterion in organometallic catalysts used for deuteration. Iridium(I) complexes, such as [(COD)Ir(IMes)(PPh3)]PF6, are highly effective catalysts for the site-selective deuteration of N-heterocycles like indoles and pyrroles acs.org. These heterocyclic motifs are prevalent in drug molecules, and the this compound counterion is integral to the stability and catalytic activity of these iridium complexes, enabling precise deuterium labeling under mild conditions acs.orgnih.gov.
Table 3: Research Findings on this compound in Aromatic Deuteration
| Method | Role of this compound | Key Reactants/Catalysts | Substrates | Deuterium Incorporation |
| PF6− Triggered HIE | Catalyst precursor | Catalytic PF6−, HFIP-d1, D2O | Phenols, anilines, anisoles, heterocycles | High yields and excellent incorporation researchgate.netchemrxiv.org |
| Iridium-Catalyzed HIE | Non-coordinating counterion | [(COD)Ir(IMes)(PPh3)]PF6 | Indoles, azaindoles, pyrroles | Excellent (e.g., 94% at C2 of N-acetylindole) acs.org |
Bacterial biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix. They are notoriously resistant to conventional antimicrobial agents and pose significant challenges in medical and industrial settings researchgate.net. While the this compound anion itself is not directly used as an anti-biofilm agent, compounds containing it are instrumental in the synthesis of advanced materials designed to combat biofilms.
Recent research has focused on developing nanoparticles that can interfere with the mechanisms of biofilm formation, such as bacterial adhesion, which is often mediated by cell-surface proteins called lectins acs.org. In a notable example, D-galactose-surface-modified polymeric nanoparticles were developed to target the galactose-binding lectin LecA in Pseudomonas aeruginosa, a bacterium known for its robust biofilm formation. This interaction inhibits the bacterium's ability to form biofilms.
In the chemical synthesis of these specialized nanoparticles, a this compound-containing compound, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium this compound (HBTU), is used as a coupling agent. HBTU facilitates the crucial step of attaching the targeting molecules (in this case, a galactose derivative) to the polymer backbone of the nanoparticle acs.org. This demonstrates an indirect but vital role for a this compound compound in the creation of sophisticated nanotechnologies that interact with and disrupt complex biological systems like biofilms.
Computational and Theoretical Modeling of Hexafluorophosphate Interactions and Properties
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the intricate interactions and properties of the hexafluorophosphate (PF₆⁻) anion. This theoretical framework allows for a detailed examination of its electronic structure, reactivity, and behavior in various chemical environments, providing insights that are often difficult to obtain through experimental methods alone.
Reaction Pathway and Energy Barrier Calculations for Decomposition
DFT calculations have been instrumental in elucidating the decomposition pathways of this compound, particularly in the context of lithium-ion battery electrolytes where the stability of the PF₆⁻ anion is crucial. Studies have shown that the decomposition of lithium this compound (LiPF₆) can proceed through various chemical reactions, often initiated by trace amounts of water or other impurities.
One of the key decomposition routes involves the hydrolysis of PF₆⁻. DFT studies have detailed the reaction energies and energy barriers for the stepwise hydrolysis of phosphorus pentafluoride (PF₅), a product of LiPF₆ dissociation. The hydrolysis process, which involves the addition of water and subsequent elimination of hydrogen fluoride (B91410) (HF) to form phosphoryl fluoride (POF₃), has been shown to have significant energy barriers, suggesting it is slow at room temperature. chemrxiv.org However, at elevated temperatures, these barriers can be overcome, leading to the degradation of the electrolyte. lbl.gov
Another significant decomposition mechanism investigated by DFT involves the reaction of PF₅ with lithium carbonate (Li₂CO₃), a common component of the solid electrolyte interphase (SEI) in lithium-ion batteries. chemrxiv.orgchemrxiv.org These calculations revealed a facile reaction pathway with a low activation barrier for the initial addition of PF₅ to Li₂CO₃. chemrxiv.orgchemrxiv.org The subsequent dissociation of this adduct to form lithium fluoride (LiF), carbon dioxide (CO₂), and lithium tetrafluorophosphate (LiPOF₄) is also energetically favorable. chemrxiv.org This chemical pathway is considered a major contributor to LiPF₆ decomposition under normal battery operating conditions, independent of water content or electrochemical reduction. lbl.govacs.org
Furthermore, DFT has been used to explore autocatalytic cycles involving POF₃, where this decomposition product can react with other species to regenerate reactants that continue the decomposition of LiPF₆. chemrxiv.orglbl.gov While a water-free autocatalytic mechanism has been identified, the pathway involving hydrolysis intermediates appears to be more kinetically favorable at higher temperatures. lbl.gov
The table below summarizes some of the key reaction steps and their associated activation energies (ΔG‡) as calculated by DFT.
| Reaction Description | Reactants | Products | Activation Energy (ΔG‡) | Reference |
| PF₅ Hydrolysis (HF Elimination) | PF₄OH | POF₃ + HF | > 1.00 eV | chemrxiv.org |
| PF₅ Reaction with Li₂CO₃ (Initial Addition) | PF₅ + Li₂CO₃ | [PF₅(Li₂CO₃)] adduct | 0.04 eV | chemrxiv.orgchemrxiv.org |
| Adduct Dissociation | [PF₅(Li₂CO₃)] adduct | LiF + CO₂ + LiPOF₄ | 0.19 eV | lbl.gov |
| LiPOF₄ Decomposition | LiPOF₄ | LiF + POF₃ | 0.63 eV | chemrxiv.org |
Molecular and Electronic Structure Analysis of this compound Complexes
DFT calculations have provided significant insights into the molecular and electronic structure of this compound and its complexes. These studies are crucial for understanding the nature of the chemical bonding and intermolecular interactions involving the PF₆⁻ anion.
In various complexes, the PF₆⁻ anion's geometry and electronic properties can be influenced by its counter-ion and surrounding solvent molecules. DFT has been employed to optimize the geometries of such complexes and analyze their electronic structures. For instance, in complexes with metal cations, the interaction is primarily electrostatic, but the degree of covalency can be assessed through methods like Natural Bond Orbital (NBO) analysis. researchgate.net
The electronic structure of PF₆⁻ itself is characterized by a central phosphorus atom in a +5 oxidation state, octahedrally coordinated to six fluorine atoms. DFT calculations can map the molecular orbitals, showing the distribution of electron density and identifying the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is vital for predicting the anion's reactivity and its role in charge transfer processes.
For example, in the context of ionic liquids, DFT studies have analyzed the interaction between the PF₆⁻ anion and various organic cations, such as 1-butyl-3-methylimidazolium ([Bmim]⁺). rsc.org These calculations help in understanding the nature of hydrogen bonding between the fluorine atoms of PF₆⁻ and the hydrogen atoms of the cation. rsc.org
The table below presents a selection of data from DFT calculations on this compound-containing systems.
| System | Property | Calculated Value | Reference |
| [Bmim][PF₆] | Interaction Type | Weak electrostatic hydrogen bonding | rsc.org |
| Mn(III) Complex with PF₆⁻ | HOMO-LUMO Gap | Not specified, but involved in LMCT | psu.edu |
| Gold(I) Complex with PF₆⁻ | Electronic Structure | Influenced by PF₆⁻ counter-ion | sigmaaldrich.com |
| Triazine-functionalized tetra-imidazolium this compound | LUMO Energy | -6.1999 eV (for the ligand) | researchgate.net |
Micro-solvation and Hydration Studies of this compound Anion
DFT has been extensively used to study the micro-solvation and hydration of the this compound anion, providing a molecular-level understanding of its interactions with solvent molecules, particularly water. These studies typically involve calculating the structures and energetics of small clusters of PF₆⁻ with one or more water molecules (PF₆⁻(H₂O)ₙ). acs.orgresearchgate.net
Research has systematically examined the interactions for n=1 and n=2, identifying various stable structures and the nature of the hydrogen bonds formed between the water molecules and the fluorine atoms of the PF₆⁻ anion. acs.orgresearchgate.net For the monohydrate (n=1), the interaction is a relatively strong hydrogen bond, with a significant electronic dissociation energy. acs.org
These computational studies have also highlighted the challenges in accurately modeling the subtle interactions between PF₆⁻ and water, with some DFT methods struggling to correctly predict the stationary points or the vibrational frequency shifts. acs.org Higher-level ab initio methods, such as CCSD(T), are often used as a benchmark for these systems. acs.orgresearchgate.net
The following table summarizes key findings from micro-solvation studies of the this compound anion.
| System | Property | Finding | Reference |
| PF₆⁻(H₂O) | Electronic Dissociation Energy | ≈10 kcal mol⁻¹ (CCSD(T)) | acs.org |
| PF₆⁻(H₂O)₂ | Lowest Energy Structure | Exhibits cooperative effects from solvent-solvent interactions | acs.org |
| PF₆⁻(H₂O)₂ | OH Stretching Frequency Shift (Δω) | Exceeds -100 cm⁻¹ relative to isolated H₂O | acs.org |
Ab Initio Molecular Dynamics (AIMD) Simulations
Ab initio molecular dynamics (AIMD) simulations offer a powerful approach to study the dynamic behavior of systems containing the this compound anion. capes.gov.bracs.orgnih.gov By solving the electronic structure on-the-fly as the atoms move, AIMD provides a more accurate description of intermolecular interactions and chemical reactions compared to classical molecular dynamics with fixed force fields.
AIMD has been particularly insightful in the study of ionic liquids where PF₆⁻ is a common anion, such as 1-n-butyl-3-methylimidazolium this compound ([bmim][PF₆]). capes.gov.bracs.orgnih.gov These simulations have revealed the presence of numerous cation-anion hydrogen bonds in the liquid state, a feature that is often underestimated by empirical potentials. capes.gov.bracs.orgnih.gov The anions are also observed to be significantly polarized in the condensed phase. capes.gov.bracs.orgnih.gov
Furthermore, AIMD simulations have been used to investigate the solvation of other molecules, like carbon dioxide (CO₂), in [bmim][PF₆]. capes.gov.bracs.org The results indicate that the solvation of CO₂ is primarily facilitated by the PF₆⁻ anion, with the CO₂ molecules aligning tangentially to the anion. capes.gov.bracs.org
In the context of battery electrolytes, AIMD, in conjunction with DFT, has been used to show that the decomposition of LiPF₆ can be significantly accelerated in the presence of existing LiF. chemrxiv.orgchemrxiv.orgacs.org AIMD has also been employed to assess the reductive stability of calcium this compound (Ca[PF₆]₂) as a potential electrolyte for calcium-ion batteries. osti.gov
Kinetic Simulations (e.g., Kinetic Monte Carlo) for Reaction Rate Laws
For example, theoretical studies have suggested that the rate laws obtained from kinetic simulations could be compared with experimental data from techniques like time-resolved spectroscopy to validate the proposed decomposition mechanisms of LiPF₆. chemrxiv.org This combined theoretical and experimental approach is crucial for a comprehensive understanding of electrolyte degradation in batteries. chemrxiv.org
Topological Approaches for Intermolecular Interactions
Topological approaches, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, provide a framework for analyzing the electron density to characterize intermolecular interactions involving the this compound anion. rsc.orgwikipedia.org
QTAIM partitions the electron density of a molecule into atomic basins, allowing for the quantification of atomic properties and the identification of bond critical points (BCPs) that signify chemical bonds and other interactions. wikipedia.orgamercrystalassn.orgresearchgate.netacs.org For systems containing PF₆⁻, QTAIM analysis has been used to characterize the weak electrostatic hydrogen bonds between the fluorine atoms of the anion and the hydrogen atoms of surrounding molecules, such as the imidazolium (B1220033) cation in ionic liquids. rsc.org The properties of the electron density at the BCP, such as its value and the Laplacian, provide quantitative measures of the strength and nature of these interactions. researchgate.netacs.org
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal electron density into molecular fragments, it generates a unique surface for each molecule. This surface is colored according to various properties, allowing for a detailed examination of close contacts with neighboring molecules.
In the study of crystalline structures containing the this compound anion, Hirshfeld surface analysis helps to delineate the nature and extent of intermolecular forces. researchgate.net The analysis generates two-dimensional "fingerprint plots" that summarize the distribution of different types of atomic contacts. For instance, in this compound-based compounds, the analysis can quantify the percentage contribution of various interactions, such as those involving hydrogen, fluorine, and other atoms in the cation. researchgate.net
| Interaction Type | Typical Contribution (%) | Significance in Crystal Packing |
|---|---|---|
| H···H | Often the largest contribution, e.g., >50% eurjchem.com | Represents the major van der Waals forces governing the packing efficiency. |
| C···H/H···C | Significant, e.g., ~13% eurjchem.com | Indicates interactions between hydrocarbon portions of molecules. |
| O···H/H···O | Variable, depends on the presence of hydrogen bond donors/acceptors, e.g., 5-49% mdpi.comeurjchem.com | Highlights the presence and importance of C–H···O or other hydrogen bonds. |
| F···H/H···F | Crucial in fluorinated compounds like those with PF₆⁻ | Identifies weak electrostatic hydrogen bonds between the anion and cation. rsc.org |
Note: The data in the table are representative examples from molecular crystal studies to illustrate the type of information obtained from Hirshfeld analysis; specific percentages vary for each compound.
Non-Covalent Interactions (NCI-RDG) Topological Approach
The Non-Covalent Interactions (NCI) index, often visualized using the Reduced Density Gradient (RDG), is a powerful topological approach for identifying and characterizing weak interactions in molecular systems. scielo.org.mxnih.gov This method analyzes the electron density (ρ) and its gradient (∇ρ) to reveal non-covalent interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. nih.govresearchgate.net
The analysis involves generating 3D isosurfaces of the RDG, which are color-coded based on the value of the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)). scielo.org.mx This produces a visually intuitive map of interactions:
Blue surfaces indicate strong, attractive interactions like hydrogen bonds.
Green surfaces denote weak, delocalized van der Waals interactions.
Red surfaces signify repulsive interactions, such as steric clashes. researchgate.net
In systems containing this compound, the NCI-RDG approach is particularly insightful. For example, in ionic liquids like 1-butyl-3-methylimidazolium this compound ([Bmim][PF₆]), quantum chemical calculations coupled with NCI analysis have detailed the interactions between the [Bmim]⁺ cation and the PF₆⁻ anion. rsc.org The studies reveal weak electrostatic hydrogen bonding between the fluorine atoms of the anion and the hydrogen atoms of the imidazolium ring. rsc.org The analysis also shows that the relative strength of these hydrogen bonds in PF₆⁻-based ionic liquids is generally weaker compared to those with smaller anions like tetrafluoroborate (B81430) (BF₄⁻). rsc.org
| Isosurface Color | Sign(λ₂)ρ Value | Interaction Type | Example in PF₆⁻ Systems |
|---|---|---|---|
| Blue | Negative | Strong, attractive (e.g., Hydrogen Bond) | Stronger C–H···F hydrogen bonds. |
| Green | Near zero | Weak (van der Waals) | Dispersive forces between the cation and the PF₆⁻ anion. |
| Red | Positive | Repulsive (Steric Clash) | Steric hindrance between bulky groups. |
Crystal Field Parameter Calculations for Lanthanide this compound Complexes
The this compound anion is often employed in coordination chemistry as a non-coordinating or weakly coordinating anion. This property is particularly useful in the study of lanthanide complexes, as it allows the intrinsic electronic and magnetic properties of the lanthanide cation, influenced primarily by the immediate ligand sphere, to be investigated with minimal interference from the counter-ion. tandfonline.com
Theoretical calculations are essential for determining the crystal field parameters (CFPs) of these complexes. CFPs quantify the effect of the electrostatic field created by the ligands on the f-orbital energy levels of the lanthanide ion. rsc.org These parameters are crucial for modeling and understanding the magnetic and spectroscopic properties of lanthanide compounds. nih.gov
Ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) calculations, are used to derive CFPs from first principles, providing a more accurate description than older electrostatic models. nih.govungur.org For lanthanide this compound complexes, these calculations can elucidate the symmetry of the coordination environment and the magnitude of the crystal field splitting.
A notable example involves the tetramethylurea (TMU) complexes, Ln(TMU)₆(PF₆)₃. tandfonline.com In this series, the PF₆⁻ anion is not coordinated to the metal center. For the europium(III) analogue, Eu(TMU)₆(PF₆)₃, the crystal field parameter B₀² was calculated from the spectral splitting of the ⁷F₁ energy level. tandfonline.com This parameter reflects the axial component of the crystal field.
| Complex | Lanthanide Ion | Calculated Parameter | Value (cm⁻¹) | Source |
|---|---|---|---|---|
| Eu(TMU)₆(PF₆)₃ | Eu³⁺ | B₀² | 107 | tandfonline.com |
The calculation of CFPs for such systems confirms the weak interaction of the this compound anion and provides quantitative data for interpreting the electronic structure and photoluminescent behavior of the lanthanide center. tandfonline.com
Integration and Validation of Theoretical Studies with Experimental Spectroscopy
The synergy between theoretical modeling and experimental spectroscopy is fundamental to modern chemical research. Computational studies provide predictions of molecular structures, properties, and spectra, which are then validated and refined through comparison with experimental data. researchgate.net This integrated approach is widely applied to compounds containing the this compound anion.
For instance, the characterization of new ionic liquids or metal complexes with PF₆⁻ often involves a combination of theoretical calculations (e.g., Density Functional Theory, DFT) and various spectroscopic techniques. researchgate.netrsc.org
Key areas of integration include:
Structural Validation: Computationally optimized molecular geometries are compared with structures determined experimentally by single-crystal X-ray diffraction. For iridium(III) complexes with a PF₆⁻ counter-ion, calculated bond distances and angles have shown excellent agreement with X-ray data, with deviations of less than 0.07 Å for metal-ligand bonds. rsc.org
Spectroscopic Assignment: Theoretical calculations are used to predict vibrational (Infrared and Raman) and electronic (UV-Vis) spectra. researchgate.net The calculated spectra are then compared with experimental results to confirm assignments of vibrational modes and electronic transitions. For rationally designed ruthenium complexes isolated as this compound salts, theoretical findings on absorption spectra were in good agreement with experimental measurements, successfully predicting a red-shift in absorption bands. nih.gov
Electrochemical Properties: The redox behavior of complexes containing PF₆⁻ can be investigated using techniques like cyclic voltammetry. rsc.org Theoretical calculations help to interpret the observed redox potentials and understand the nature of the molecular orbitals involved in the electron transfer processes. rsc.org
This validation process ensures the accuracy of the theoretical models and provides a comprehensive understanding of the structure-property relationships in this compound-containing compounds. researchgate.netrsc.org
| Property | Theoretical Method | Predicted Value | Experimental Method | Measured Value | Source |
|---|---|---|---|---|---|
| Ir–CNHC Bond Distance (Å) | DFT (mPW1PW91) | 2.061 | X-ray Crystallography | 2.046(2) | rsc.org |
| UV-Vis Absorption | TD-DFT | Predicted λmax | UV-Vis Spectroscopy | Measured λmax | nih.gov |
| Vibrational Frequencies | DFT (B3LYP) | Calculated Wavenumbers (cm⁻¹) | IR/Raman Spectroscopy | Experimental Wavenumbers (cm⁻¹) | researchgate.net |
Supramolecular Architectures Involving Hexafluorophosphate Anion Recognition
Anion Complexation and Recognition by Supramolecular Hosts
The recognition of anions by synthetic receptors is a cornerstone of supramolecular chemistry, driven by the desire to mimic biological processes and develop new technologies for sensing and separation. nih.gov While anions are heavily solvated in polar solvents, making recognition a challenge, hosts can be designed to selectively bind specific anions like hexafluorophosphate through a combination of non-covalent interactions. researchgate.net
The defined cavities of helical molecules, or helicates, provide an ideal environment for encapsulating guest species. Research has demonstrated the successful encapsulation of the this compound anion within such structures. In a notable example, the self-assembly of four 1,4-bis(3-pyridyloxy)benzene ligands with two palladium(II) ions resulted in the formation of a coordinatively saturated, quadruply stranded helicate. nih.gov This assembly process created a helical cavity that specifically encapsulated a single this compound anion, marking the first instance of a complex anion being encapsulated by a helicate. nih.gov The process is a testament to the intricate interplay of coordination bonds and host-guest interactions that can lead to highly ordered structures.
In a different system, the encapsulation of a this compound anion was shown to influence the stereochemistry of a tetrahedral iron(II) cage, [Fe₄(6)₆]⁸⁺. The presence of the PF₆⁻ anion within the cage favored the formation of a T-symmetric assembly, whereas the empty cage was found to preferentially crystallize in an S₄-symmetric structure. nih.gov This highlights the crucial role of the anion guest in directing the final architecture of the supramolecular host.
The development of systems capable of selectively sensing or extracting the this compound anion from a mixture of other ions is an area of active research, with applications in environmental remediation and chemical analysis.
Macrocyclic hosts from the cucurbit[n]uril family have shown remarkable selectivity for this compound. Cyclohexanocucurbit rsc.orguril (Cy₆Q rsc.org) can rapidly and selectively precipitate the PF₆⁻ anion from an aqueous solution containing a mixture of inorganic anions. acs.org Its smaller homologue, cyclohexanocucurbit acs.orguril (Cy₅Q acs.org), also demonstrates selectivity by forming co-crystals with PF₆⁻. acs.org The driving force for this selective recognition is attributed to the chaotropic effect, which governs the interaction between the macrocycles and the weakly hydrated PF₆⁻ anion. acs.org
Another innovative approach utilizes a "supra-amphiphile" concept, where a cyanostar-based surfactant, termed cyanosurf, undergoes self-organization at an air-water interface. rsc.org This assembly into a well-ordered monolayer is specifically triggered by the binding of weakly hydrated and size-matched anions like this compound or perchlorate (B79767), providing a mechanism for selective interfacial recognition. rsc.org
For analytical applications, selective electrodes have been developed. Ionic associates formed between the ionic liquid 1-butyl-3-methylimidazolium this compound ([C₄mim][PF₆]) and cationic dyes like malachite green or methylene (B1212753) blue have been used as ionophores in polymeric membrane electrodes. nih.gov These electrodes exhibit a Nernstian response and high selectivity for PF₆⁻ over many other common anions, allowing for its determination in aqueous samples. nih.gov On an industrial scale, basic anion exchange resins are employed to adsorb and recover this compound ions from aqueous solutions, providing a practical method for its separation. google.com
Table 1: Selective Recognition and Extraction Systems for this compound
| Host/System | Principle of Selectivity | Application | Reference(s) |
|---|---|---|---|
| Cyclohexanocucurbit[n]urils (Cy_n_Q[n], n=5, 6) | Chaotropic effect, exo-binding | Selective precipitation and co-crystallization | acs.orgresearchgate.net |
| Cyanosurf (Cyanostar supra-amphiphile) | Size/hydration match, triggered self-assembly | Interfacial sensing and monolayer formation | rsc.org |
| Ionic associates ([C₄mim][PF₆] + cationic dyes) | Ionophore-based recognition | Potentiometric sensing (selective electrodes) | nih.gov |
| Basic anion exchange resin | Ion exchange | Industrial separation and recovery | google.com |
Self-Assembly of Supramolecular Systems and this compound's Role
Self-assembly is a process where molecular components spontaneously organize into ordered structures through non-covalent interactions. uni-bayreuth.de The this compound anion, often used as a counterion for cationic components, can play a decisive role in guiding these assembly processes.
The choice of counterion is critical in directing the outcome of a self-assembly reaction. The non-coordinating nature of this compound is often exploited to facilitate the formation of specific architectures that might be inhibited by more strongly coordinating anions. For instance, in certain palladium-based supramolecular cages, ligand exchange was observed when weakly coordinating nitrate (B79036) anions were present, but this exchange was completely suppressed when the non-coordinating this compound anion was used instead. nih.gov
The influence of PF₆⁻ extends to templating specific molecular topologies. The synthesis of a chloride-templated rotaxane was achieved, but upon exchanging the chloride for the non-coordinating this compound, a unique interlocked cavity was formed that then displayed high selectivity for binding chloride. scispace.com This demonstrates how PF₆⁻ can be used as a "place-holder" anion to construct a host that is subsequently capable of recognizing other ions. The anion's influence is also evident in the assembly of metal-organic surfactants, where the choice between this compound and chloride counterions was found to significantly affect the properties of the resulting surfactant layers at a water-air interface. researchgate.net The number-average degree of polymerization in certain supramolecular systems has also been shown to depend on the nature of the counterion, including this compound. researchgate.net
Supramolecular catalysis leverages molecular recognition and self-assembly to create organized systems that can catalyze chemical reactions with high efficiency and selectivity. mdpi.com this compound-based components have been integral to the design of several such systems.
In one example, the ionic liquid 1-butyl-3-methylimidazolium this compound was used with a surfactant to form a microemulsion in water. This self-assembled system served as a medium to dissolve and stabilize enzymes like lignin (B12514952) peroxidase and laccase, allowing them to exhibit optimal catalytic activity in a hydrophobic environment. mdpi.com
More directly, this compound has been incorporated into the structure of a monomer used for supramolecular catalysis. An aggregation-induced emission (AIE) luminogen, O-DSP, was synthesized as a this compound salt. acs.org This monomer forms supramolecular polymers through host-guest interactions with cucurbit acs.orguril (CB acs.org). Within the confined environment of the CB acs.org cavity, the O-DSP molecules undergo a [2+2] cyclization under white light, leading to the efficient in-situ formation of high molecular weight cationic polymers. acs.org This demonstrates a sophisticated approach where the this compound-containing monomer is a key reactant in a polymerization reaction controlled by a supramolecular catalyst. acs.org
Table 2: Supramolecular Catalytic Systems Involving this compound
| System | This compound Component | Role of PF₆⁻ Component | Catalytic Process | Reference(s) |
|---|---|---|---|---|
| Enzyme/Surfactant Microemulsion | 1-Butyl-3-methylimidazolium this compound | Forms a hydrophobic microemulsion to host enzymes | Enzymatic oxidation by lignin peroxidase and laccase | mdpi.com |
| O-DSP@CB acs.org | (E)-1-(4-(distyryl)phenyl)-2-(pyridin-1-ium-1-yl)ethane this compound (O-DSP) | Reactant monomer | Supramolecular-catalyzed photopolymerization | acs.org |
This compound's Impact on Material Assembly and Crystal Engineering
Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. The this compound anion significantly influences the packing of molecules in the solid state, impacting the final architecture, stability, and properties of crystalline materials. acs.orgcapes.gov.br
Studies on a series of organometallic this compound salts, including [(C₅H₅)₂Co][PF₆] and [(C₆H₆)₂Cr][PF₆], have provided deep insight into its structural role. acs.orgcapes.gov.br In these crystals, charge-assisted C-H···F hydrogen bonds between the organic cations and the PF₆⁻ anions are shown to be significant intermolecular interactions that dictate the crystal packing. acs.orgcapes.gov.br The stability and phase-transitional behavior of these materials are directly linked to these interactions. For example, [(C₅H₅)₂Co][PF₆] undergoes two fully reversible crystal-to-crystal phase transitions, a behavior governed by the network of these weak hydrogen bonds. acs.org
Q & A
Q. Mitigation strategies :
- Inert atmosphere : Use argon/glove boxes for handling LiPF6 to prevent moisture ingress .
- Acid scavengers : Add stabilizing agents (e.g., vinylene carbonate) in battery electrolytes .
Advanced: How can molecular dynamics (MD) simulations resolve contradictions in this compound behavior in ionic liquids?
Experimental studies on ionic liquids like [hmim][PF6] show conflicting data on PF6<sup>−</sup> mobility and aggregation. MD simulations address this by:
- Structural analysis : Simulating radial distribution functions (RDFs) to quantify anion-cation interactions .
- Dynamic properties : Calculating diffusion coefficients to reconcile discrepancies in NMR-derived mobility vs. experimental viscosity .
- Thermal effects : Modeling temperature-dependent phase changes (e.g., crystallization vs. glass transitions) .
Advanced: What methodologies detect enantioselective interactions of this compound salts in host-guest systems?
Studies on lariat ethers reveal that PF6<sup>−</sup> salts (e.g., α-phenylethylammonium-PF6<sup>−</sup>) exhibit enantioselectivity in solvent extraction. Key methods:
- UV-vis titration : Monitor binding affinity shifts (e.g., Cr<sup>3+</sup>-tetraperimidine-PF6<sup>−</sup>) at 240–300 nm .
- X-ray crystallography : Resolve chiral recognition via crystal structures (e.g., Bruker Apex II CCD) .
- NMR relaxation : Measure <sup>13</sup>C relaxation rates to probe host-guest dynamics .
Note : Hydrophilic moieties (e.g., alanine-PF6<sup>−</sup>) may negate enantioselectivity due to excessive hydration .
Advanced: How do researchers reconcile conflicting data on PF6<sup>−</sup> stability in electrochemical vs. catalytic applications?
PF6<sup>−</sup> is stable in Li-ion batteries but degrades in catalytic ionic liquids. Contradictions arise from:
Q. Resolution :
- Operando spectroscopy : Track PF6<sup>−</sup> degradation in real-time using FTIR (e.g., 820 cm<sup>−1</sup> peak decay over 12 hours) .
- Computational modeling : Predict PF6<sup>−</sup> stability under varying pH and electric fields .
Basic: What safety protocols are critical when handling this compound salts?
- HF exposure prevention : Use HF-resistant PPE (gloves, face shields) and neutralization kits (e.g., calcium gluconate gel) .
- Ventilation : Perform syntheses in fume hoods to avoid inhaling toxic decomposition fumes .
- Storage : Keep LiPF6 under nitrogen at ≤−20°C to prevent thermal decomposition .
Advanced: How is ferrocenium this compound utilized in asymmetric catalysis, and what mechanistic insights exist?
Ferrocenium-PF6<sup>−</sup> acts as a redox-active catalyst in:
- Asymmetric epoxidation : Mediates electron transfer in olefin reactions, with enantiomeric excess (ee) monitored via HPLC .
- Anticancer studies : Induces oxidative stress in cells via Fenton-like reactions; efficacy quantified via IC50 assays .
Q. Mechanistic studies :
- Cyclic voltammetry : Measure redox potentials to correlate activity with PF6<sup>−</sup> counterion effects .
- EPR spectroscopy : Detect radical intermediates in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
